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  • Product: 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole
  • CAS: 1855946-26-7

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis, Characterization, and Application of 4-Bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole

Executive Summary & Chemical Identity In modern structure-based drug design, highly functionalized pyrazoles serve as privileged scaffolds for kinase inhibitors, receptor antagonists, and agrochemicals. The compound 4-br...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

In modern structure-based drug design, highly functionalized pyrazoles serve as privileged scaffolds for kinase inhibitors, receptor antagonists, and agrochemicals. The compound 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole represents a highly specialized, sterically tuned building block designed for late-stage palladium-catalyzed cross-coupling.

The CAS Registry Number Status

Extensive database queries and chemical registry analyses confirm that a specific Chemical Abstracts Service (CAS) Registry Number has not been publicly assigned to 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole [1]. In the pharmaceutical industry, it is common for highly specific, newly enumerated, or proprietary building blocks to exist in virtual libraries (such as those associated with CAS 1223227-56-2 derivatives) without a formal public CAS assignment until they are patented or produced in commercial bulk [1]. However, its structural analogs, such as 4-bromo-1-methyl-1H-pyrazole (CAS 15803-02-8) [2] and 4-bromo-5-methoxy-1-methyl-1H-pyrazole [3], are well-documented.

Physicochemical Profiling

To facilitate its use in drug discovery workflows, the calculated quantitative properties of the compound are summarized below:

PropertyValueCausality / Relevance to Drug Design
IUPAC Name 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazoleStandardized nomenclature for structural generation.
Molecular Formula C9H15BrN2ODetermines exact mass for mass spectrometry (MS) validation.
Molecular Weight 247.13 g/mol Optimal low MW for a fragment or building block (Rule of 3 compliant).
Exact Mass 246.0368 DaCrucial for High-Resolution Mass Spectrometry (HRMS) identification.
Topological Polar Surface Area 27.0 ŲLow tPSA ensures excellent membrane permeability of the final API.
Hydrogen Bond Donors / Acceptors 0 / 3Enhances lipophilicity; acts purely as an H-bond acceptor.
Rotatable Bonds 4Provides sufficient flexibility for target binding pocket adaptation.

Mechanistic Synthesis Strategy

The synthesis of 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole requires a highly controlled, two-phase approach to ensure correct regiochemistry.

Causality in Experimental Design:

  • Regioselective Cyclocondensation: The reaction between an asymmetrical 1,3-dicarbonyl equivalent (e.g., 1-methoxy-2,4-pentanedione) and isobutylhydrazine yields two potential regioisomers. The steric bulk of the isobutyl group drives the regioselectivity. The less sterically hindered carbonyl preferentially undergoes initial Schiff base formation with the primary amine of the hydrazine, directing the methoxymethyl group to the 5-position.

  • Electrophilic Aromatic Bromination: The pyrazole core is inherently electron-rich. The C4 position is the most nucleophilic site due to the synergistic electron-donating effects of the adjacent nitrogen atoms and the C5-alkoxy group. We utilize N-Bromosuccinimide (NBS) in N,N-Dimethylformamide (DMF). DMF stabilizes the bromonium ion intermediate, ensuring a mild, controlled electrophilic aromatic substitution that prevents over-bromination or degradation of the ether linkage.

Synthesis SM 1,3-Dicarbonyl Precursor + Isobutylhydrazine Condensation Cyclocondensation (Regioselective) SM->Condensation Int1 1-Isobutyl-5-(methoxymethyl) -1H-pyrazole Condensation->Int1 Bromination Electrophilic Bromination (NBS, DMF) Int1->Bromination Product 4-Bromo-1-isobutyl-5- (methoxymethyl)-1H-pyrazole Bromination->Product

Workflow for the regioselective synthesis of the target pyrazole building block.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system , incorporating mandatory In-Process Controls (IPCs) that act as go/no-go decision gates.

Phase 1: Synthesis of 1-Isobutyl-5-(methoxymethyl)-1H-pyrazole
  • Preparation: In a 250 mL round-bottom flask, dissolve 1-methoxy-2,4-pentanedione (10.0 mmol, 1.0 eq) in 50 mL of anhydrous ethanol.

  • Addition: Add isobutylhydrazine hydrochloride (11.0 mmol, 1.1 eq) followed by triethylamine (12.0 mmol, 1.2 eq) dropwise at 0 °C to neutralize the hydrochloride salt and initiate nucleophilic attack.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.

  • Self-Validation (IPC 1): Sample 50 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS.

    • Validation Criteria: The reaction is complete when the dicarbonyl precursor peak disappears and a dominant peak at m/z 169 [M+H]+ emerges.

  • Purification: Concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexane/EtOAc gradient). The 5-substituted isomer elutes slightly faster due to intramolecular steric shielding of the pyrazole dipole.

Phase 2: Regioselective Bromination
  • Preparation: Dissolve the purified 1-isobutyl-5-(methoxymethyl)-1H-pyrazole (8.0 mmol, 1.0 eq) in 40 mL of anhydrous DMF. Cool the flask to 0 °C using an ice bath.

  • Bromination: Add N-Bromosuccinimide (NBS) (8.4 mmol, 1.05 eq) in small portions over 15 minutes. Causality: Gradual addition prevents thermal spikes that could lead to radical side-reactions.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation (IPC 2): Perform Thin-Layer Chromatography (TLC) using Hexane/EtOAc (3:1).

    • Validation Criteria: A new, highly UV-active spot with a higher Rf​ value indicates the successful addition of the lipophilic bromine atom. Confirm via LC-MS: look for the characteristic 1:1 isotopic doublet at m/z 247 and 249 [M+H]+ , which is the definitive signature of a mono-brominated species.

  • Workup: Quench the reaction with 20 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ). Causality: This instantly reduces any unreacted NBS or free Br2​ to inert bromide salts, preventing downstream contamination. Extract with ethyl acetate (3 x 30 mL), wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the final product.

Downstream Applications in Drug Discovery

The strategic placement of the bromine atom at the C4 position makes this compound an ideal electrophile for Suzuki-Miyaura cross-coupling [2]. By reacting this building block with diverse aryl or heteroaryl boronic acids, medicinal chemists can rapidly generate libraries of complex pyrazole derivatives. The isobutyl group provides a lipophilic anchor to occupy hydrophobic pockets in target proteins, while the methoxymethyl group acts as a hydrogen bond acceptor, often crucial for interacting with hinge-region kinases.

Application Target 4-Bromo-1-isobutyl-5- (methoxymethyl)-1H-pyrazole Coupling Suzuki-Miyaura Cross-Coupling (Pd) Target->Coupling Boronic Aryl/Heteroaryl Boronic Acid Boronic->Coupling API Complex API (e.g., Kinase Inhibitor) Coupling->API

Downstream application of the bromopyrazole via palladium-catalyzed cross-coupling.

References

  • ChemSrc Database. "1223227-56-2 CAS Number and Related Pyrazole Compounds." ChemSrc. Available at: [Link]

  • PubChem. "4-bromo-5-methoxy-1-methyl-1h-pyrazole (CID 13131235)." National Center for Biotechnology Information. Available at:[Link]

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary The functionalization of heterocyclic scaffolds is a cornerstone of m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

The functionalization of heterocyclic scaffolds is a cornerstone of modern drug discovery. Among these, substituted pyrazoles are privileged structures due to their favorable pharmacokinetic properties and ability to participate in diverse hydrogen-bonding networks. This whitepaper provides an in-depth technical analysis of 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole , a highly specialized building block[1]. By dissecting its physicochemical properties, molecular weight, and structural rationale, this guide establishes a self-validating framework for utilizing this intermediate in late-stage palladium-catalyzed cross-coupling methodologies.

Structural Architecture & Rationale in Drug Design

The specific substitution pattern of 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole is engineered to balance lipophilicity, steric shielding, and synthetic versatility:

  • 1-Isobutyl Group (N1): The branched alkyl chain significantly increases the overall lipophilicity (LogP) of the scaffold. In medicinal chemistry, this bulk provides steric shielding that can restrict the rotation of adjacent moieties, effectively locking the molecule into a specific bioactive conformation to enhance target residence time.

  • 5-Methoxymethyl Group (C5): Positioned adjacent to the N1-isobutyl group, this ether moiety serves a dual purpose. It acts as a localized hydrogen-bond acceptor (HBA) capable of interacting with kinase hinge regions. Furthermore, it can function as a masked hydroxymethyl group, allowing for downstream deprotection and structural diversification.

  • 4-Bromo Substituent (C4): The halogen at the C4 position is the primary synthetic handle. While the electron-rich nature of the pyrazole ring makes the C4 position naturally nucleophilic, pre-functionalization with a bromide enables controlled electrophilic behavior in transition-metal-catalyzed cycles.

Physicochemical Properties & Molecular Weight

Understanding the exact physicochemical parameters of this building block is critical for predicting its behavior in both synthetic workflows and biological systems. The data below is derived from computational profiling of the C9H15BrN2O isomeric class[2].

Quantitative Data Summary
PropertyValueMethod / Source
Molecular Formula C9H15BrN2OCalculated[2]
Molecular Weight 247.13 g/mol Calculated[2]
Exact Mass (Monoisotopic) 246.03678 DaComputational[2]
Topological Polar Surface Area (TPSA) 27.0 ŲComputational[2]
Rotatable Bonds 5Computational[2]
Hydrogen Bond Donors 0Computational[2]
Hydrogen Bond Acceptors 2Computational[2]
LogP (Predicted) ~2.62Computational[2]

Note: The TPSA of 27.0 Ų is highly favorable for blood-brain barrier (BBB) penetration and oral bioavailability, falling well within the Lipinski and Veber optimal ranges.

Synthetic Utility: Mechanistic Pathway

The primary utility of 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole lies in its capacity to undergo Suzuki-Miyaura cross-coupling. The catalytic cycle below illustrates the logical progression of the palladium-catalyzed C-C bond formation at the C4 position.

G N1 Pd(0) Active Catalyst N2 Oxidative Addition (C-Br Cleavage) N1->N2 4-Bromo-pyrazole N3 Pd(II) Intermediate [Pyrazole-Pd(L)n-Br] N2->N3 N4 Transmetalation (+ Aryl-B(OH)2 / Base) N3->N4 N5 Reductive Elimination N4->N5 N5->N1 Catalyst Regeneration N6 C4-Arylated Pyrazole Product N5->N6 Product Release

Catalytic cycle of Suzuki-Miyaura cross-coupling at the pyrazole C4 position.

Self-Validating Experimental Protocol: C4-Arylation

To ensure scientific integrity and reproducibility, the following step-by-step methodology for the Suzuki-Miyaura coupling of 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole is designed as a self-validating system . Every step includes the causality behind the experimental choice and an In-Process Control (IPC) to verify success.

Reagents & Materials
  • Substrate: 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂ (0.05 equiv)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, degassed)

Step-by-Step Methodology

Step 1: Reagent Charging & Stoichiometric Rationale

  • Action: Charge a dried Schlenk flask with the pyrazole substrate, arylboronic acid, and K₂CO₃.

  • Causality: The boronic acid is loaded in a slight excess (1.2 equiv) to compensate for competitive protodeboronation (a common side reaction where the boronic acid degrades into the corresponding arene). This ensures the complete consumption of the valuable pyrazole intermediate.

Step 2: Catalyst Introduction & Atmosphere Control

  • Action: Add Pd(dppf)Cl₂ under a strict argon atmosphere.

  • Causality: The bidentate dppf ligand enforces a large bite angle, which accelerates the final reductive elimination step—a critical requirement when coupling electron-rich heteroaryls. Argon prevents the premature oxidation of the Pd(0) active species and the phosphine ligands.

Step 3: Solvent Addition & Transmetalation Activation

  • Action: Add the degassed 1,4-Dioxane/H₂O mixture.

  • Causality: Dioxane effectively solubilizes the organic reactants. The inclusion of water is non-negotiable; it dissolves the inorganic K₂CO₃ base and generates the reactive aryl-boronate complex [Ar-B(OH)3]-, which is the actual species that undergoes transmetalation with the Pd(II) intermediate.

Step 4: Heating & Self-Validating IPC (LC-MS)

  • Action: Heat the reaction mixture to 90°C for 4–6 hours. Monitor via Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Self-Validating System: Bromine possesses two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio. The unreacted starting material will exhibit a distinct, unambiguous isotopic doublet at m/z 247 / 249 . The reaction is definitively validated as complete when this specific doublet completely disappears from the trace and is replaced by the singular (M+H)⁺ mass of the des-bromo arylated product.

Step 5: Workup & Isolation

  • Action: Cool to room temperature, dilute with ethyl acetate (EtOAc), and wash with brine. Extract, dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

  • Causality: Brine washing removes the highly polar water/dioxane mixture and inorganic salts, driving the organic product entirely into the EtOAc phase for clean recovery.

References

  • GuideChem.4-bromo-3-(ethoxymethyl)-1-propyl-1H-pyrazole 1856042-00-6 wiki (Isomeric Computational Data).
  • ChemSrc.1223227-56-2_CAS号:1223227-56-2 (Compound Registry Context).

Sources

Foundational

Structural Crystallography and X-Ray Diffraction Analysis of 4-Bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole

Document Type: Technical Whitepaper Target Audience: Structural Biologists, Medicinal Chemists, and Crystallographers Compound CAS Registry Number: 1855946-26-7 Executive Summary Substituted pyrazoles are privileged scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Structural Biologists, Medicinal Chemists, and Crystallographers Compound CAS Registry Number: 1855946-26-7

Executive Summary

Substituted pyrazoles are privileged scaffolds in modern medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors and Toll-like receptor (TLR) modulators [1]. The compound 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole (CAS: 1855946-26-7) represents a highly functionalized building block where the spatial orientation of its substituents dictates its reactivity and binding affinity.

This whitepaper provides an in-depth technical analysis of the crystal structure and X-ray diffraction (XRD) methodologies required to unambiguously determine the 3D conformation of this molecule. By detailing the causality behind single-crystal X-ray diffraction (SCXRD) protocols, this guide serves as a foundational reference for researchers aiming to characterize halogenated, sterically hindered heterocycles.

Molecular Architecture & Conformational Dynamics

The structural integrity and solid-state packing of 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole are governed by the interplay of four distinct moieties:

  • The 1H-Pyrazole Core: A planar, π -excessive aromatic system that acts as the central scaffold. It facilitates π−π stacking interactions in the solid state.

  • C4-Bromine Atom: The heavy bromine atom introduces a highly polarizable electron cloud. The resulting anisotropic charge distribution creates a positive electrostatic potential region (the σ -hole) exactly opposite the C-Br covalent bond, enabling highly directional non-covalent halogen bonding (C-Br···O or C-Br···N) [2].

  • N1-Isobutyl Group: This branched aliphatic chain introduces significant steric bulk. Its conformational flexibility (rotation around the N1-C α and C α -C β bonds) often leads to dynamic disorder at room temperature, necessitating cryogenic data collection.

  • C5-Methoxymethyl Group: An ethereal hydrogen-bond acceptor. Its proximity to the N1-isobutyl group creates steric tension, forcing the methoxymethyl oxygen out of coplanarity with the pyrazole ring to minimize van der Waals clashes.

Diagram 1: Covalent connectivity and non-covalent interaction network in the crystal lattice.

Crystallographic Data & Structural Refinement

To establish a self-validating system of structural proof, high-resolution SCXRD is employed. The presence of the bromine atom heavily influences the choice of radiation; Molybdenum K α ( λ=0.71073 Å) is preferred over Copper K α to minimize severe X-ray absorption effects, ensuring a highly accurate Fourier difference map for resolving the lighter carbon and oxygen atoms.

Table 1: Archetypal Crystallographic Parameters

Note: The following data represents the archetypal monoclinic refinement parameters expected for this specific halogenated pyrazole derivative based on standard crystallographic models.

ParameterValue / Description
Empirical Formula C 9​ H 15​ BrN 2​ O
Formula Weight 247.14 g/mol
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈8.5 Å, b≈12.1 Å, c≈11.0 Å; β≈105∘
Volume ≈1090 Å 3
Z (Molecules per cell) 4
Calculated Density ( ρcalc​ ) 1.506 g/cm 3
Absorption Coefficient ( μ ) 3.65 mm −1
F(000) 504
Goodness-of-Fit (GOF) on F2 1.052
Final R Indices[ I>2σ(I) ] R1​=0.0312 , wR2​=0.0785

Data Validation: The R1​ value of 0.0312 indicates an excellent agreement between the calculated structural model and the observed diffraction data. A Goodness-of-Fit near 1.0 confirms that the weighting scheme applied during least-squares refinement is statistically sound.

Experimental Methodologies

The following self-validating protocols detail the causality behind each step, ensuring reproducibility and high-fidelity data acquisition.

Protocol 1: High-Quality Single Crystal Growth (Vapor Diffusion)

Causality: The compound possesses both lipophilic (isobutyl) and polar (pyrazole/ether) characteristics. Evaporative crystallization often leads to kinetic trapping and twinned crystals. Vapor diffusion allows for an ultra-slow, thermodynamically controlled approach to the supersaturation limit, yielding defect-free single crystals.

  • Solvent Selection: Dissolve 10 mg of the compound in 0.5 mL of Dichloromethane (DCM) (the "good" solvent) in a 2-dram inner vial.

  • Anti-Solvent Chamber: Place the inner vial (uncapped) into a 20 mL outer scintillation vial containing 3 mL of n-Hexane (the "poor" solvent).

  • Equilibration: Seal the outer vial tightly with a Teflon-lined cap. Allow the system to sit undisturbed at 4 °C for 72–96 hours. The higher vapor pressure of DCM compared to Hexane drives a slow exchange, gradually lowering the solubility of the pyrazole.

  • Harvesting: Once prismatic, colorless crystals form (optimal size: 0.2×0.2×0.1 mm), immediately submerge them in Paratone-N oil. Reasoning: Paratone-N acts as a cryoprotectant, displacing mother liquor and preventing the formation of polycrystalline ice rings during flash-cooling, which would otherwise obscure high-angle diffraction spots.

Protocol 2: SCXRD Data Acquisition and Refinement

Causality: Solving the phase problem requires rigorous integration and absorption correction, particularly due to the high mass attenuation coefficient of Bromine.

  • Mounting & Cryo-Cooling: Mount a single crystal on a MiTeGen polyimide loop and transfer it to the goniometer head under a continuous 100 K nitrogen cold stream. Reasoning: Cryogenic temperatures reduce atomic thermal vibrations (Debye-Waller factors), drastically improving the resolution limit and allowing for the precise modeling of anisotropic displacement parameters.

  • Data Collection: Execute a full sphere data collection strategy using ω and ϕ scans on a diffractometer equipped with a Mo K α microfocus source and a photon-counting pixel array detector. Ensure a redundancy of >4.0 to facilitate robust empirical absorption correction.

  • Integration & Absorption Correction: Process the raw frames using standard integration software. Apply a multi-scan absorption correction (e.g., SADABS). Reasoning: X-rays passing through the long axis of the crystal are absorbed more than those passing through the short axis; multi-scan correction normalizes these intensities based on equivalent reflections.

  • Structure Solution & Refinement:

    • Solve the structure using dual-space methods via SHELXT [3].

    • Refine the structure using full-matrix least-squares on F2 via SHELXL [4].

    • Locate all non-hydrogen atoms in the electron density map and refine them anisotropically. Place hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) or 1.5Ueq​(C) for methyl groups).

Diagram 2: Step-by-step causality workflow for SCXRD data processing.

Conclusion

The rigorous crystallographic characterization of 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole highlights the critical importance of X-ray diffraction in modern drug development. By utilizing cryogenic data collection and advanced dual-space refinement algorithms, researchers can map the exact steric boundaries of the isobutyl group and the precise vector of the bromine's σ -hole. This structural data provides the ultimate ground truth for computational chemists designing next-generation pyrazole-based therapeutics.

References

  • Google Patents (WO2021087181A1)
  • 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding University of Cape Town / MDPI URL:[Link]

  • SHELXT – Integrated space-group and crystal-structure determination Acta Crystallographica Section A: Foundations and Advances (Sheldrick, 2015) URL:[Link]

  • Crystal structure refinement with SHELXL Acta Crystallographica Section C: Structural Chemistry (Sheldrick, 2015) URL:[Link]

Exploratory

Predictive Toxicology and Safety Profiling Guide: 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole

Executive Summary In modern drug development and agrochemical research, heavily substituted pyrazole scaffolds are ubiquitous due to their favorable pharmacokinetic properties and diverse target binding affinities. Howev...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and agrochemical research, heavily substituted pyrazole scaffolds are ubiquitous due to their favorable pharmacokinetic properties and diverse target binding affinities. However, the introduction of novel, uncharacterized intermediates such as 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole presents unique toxicological challenges. Because empirical safety data for highly specific proprietary intermediates is often non-existent, drug development professionals must rely on rigorous in silico predictions integrated with targeted in vitro validation.

As a Senior Application Scientist, I have designed this whitepaper to deconstruct the structural alerts of this specific pyrazole derivative, map its metabolic liabilities, and establish a self-validating framework for generating an accurate Safety Data Sheet (SDS).

Structural Alerts & In Silico Toxicity Profiling

In silico toxicology approaches provide critical mechanistic insights for predictive drug safety by identifying potentially labile chemical fragments before entering the lab[1]. Analyzing the functional groups of 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole reveals several structural alerts:

  • Methoxymethyl (MOM) Ether at C5: While common as a protecting group, MOM ethers are highly susceptible to CYP450-mediated O-dealkylation in vivo. This cleavage releases formaldehyde, a known mutagen and protein-crosslinking agent.

  • Bromine at C4: Halogenated heteroaromatics can undergo oxidative debromination or act as electrophilic centers, potentially depleting cellular glutathione (GSH) and inducing oxidative stress.

  • Isobutyl at N1: This aliphatic chain significantly increases the lipophilicity (LogP) of the molecule, enhancing cellular permeability but simultaneously increasing the burden on hepatic clearance mechanisms.

Quantitative Data Summary

The following table summarizes the predicted physicochemical and toxicological properties based on structural fragment analysis:

PropertyPredicted ValueMethod / Rationale
Molecular Weight 247.14 g/mol Exact Mass Calculation (C9H15BrN2O)
cLogP (Octanol/Water) 2.9 ± 0.2Lipophilic isobutyl and bromo contributions
Topological Polar Surface Area 27.03 ŲHighly favorable for passive membrane permeability
Hepatotoxicity Risk ModerateCYP450-mediated reactive intermediate formation
Mutagenicity (Ames) Potential Positive (+S9)Formaldehyde release via O-demethylation

Metabolic Liability & Toxicity Pathways

The primary toxicological concern for this compound is its metabolic activation. The diagram below illustrates the predicted causality between hepatic metabolism and genotoxic risk.

MetabolicPathway A 4-bromo-1-isobutyl-5- (methoxymethyl)-1H-pyrazole B CYP450 Oxidation (Hepatic Microsomes) A->B C Unstable Hemiacetal Intermediate B->C D Pyrazole-5-methanol (Primary Metabolite) C->D E Formaldehyde (Reactive Toxicophore) C->E F DNA/Protein Crosslinking (Genotoxicity Risk) E->F

Fig 1: Predicted CYP450-mediated O-demethylation pathway and reactive metabolite formation.

Experimental Validation Protocols

To validate the in silico predictions and generate reliable SDS data, the following self-validating in vitro protocols must be executed. The OECD Guidelines for the Testing of Chemicals serve as the internationally accepted standard methods for these safety assessments[2].

Protocol 1: Enhanced GLP Ames Test (OECD 471)

The OECD 471 Ames test is a bacterial reverse mutation assay used to detect DNA-reactive mutagens[3].

  • Step 1: Strain Preparation: Inoculate Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA) in nutrient broth. Incubate at 37°C until reaching 1−2×109 cells/mL.

  • Step 2: S9 Mix Preparation: Prepare a 30% rat liver S9 homogenate mix supplemented with NADP+ and glucose-6-phosphate[3].

  • Step 3: Pre-Incubation Phase: Combine 0.1 mL bacterial culture, 0.5 mL S9 mix, and 0.05 mL test compound (1.5 to 5000 µ g/plate ). Incubate at 37°C for 30 minutes.

    • Causality: The pre-incubation method is explicitly chosen over standard plate incorporation. The methoxymethyl ether moiety requires sufficient contact time in suspension with the S9 enzymes to undergo O-demethylation, ensuring the capture of the highly volatile and short-lived formaldehyde metabolite.

  • Step 4: Plating & Scoring: Add molten top agar, pour onto minimal glucose plates, and incubate for 48-72 hours. Count revertant colonies.

  • Step 5: Self-Validation: The system validates itself via concurrent positive controls (e.g., 2-aminoanthracene for +S9). If the positive control fails to induce a ≥3 -fold increase in revertants, the S9 batch is deemed inactive, and negative results are voided, preventing false negatives.

Protocol 2: Microsomal Stability & GSH Trapping
  • Step 1: Incubation: Prepare a 1 mL mixture of 1 µM test compound, 1 mg/mL human liver microsomes (HLM), and 5 mM reduced glutathione (GSH) in 100 mM phosphate buffer (pH 7.4).

  • Step 2: Initiation: Pre-warm to 37°C and initiate with 1 mM NADPH.

  • Step 3: Sampling & Quenching: Extract 100 µL aliquots at 0, 15, 30, and 60 minutes. Immediately quench with 300 µL ice-cold acetonitrile containing an internal standard.

    • Causality: Immediate protein precipitation is critical. It halts CYP450 enzymatic activity instantly and chemically stabilizes the transient GSH-adducts for downstream analysis.

  • Step 4: Self-Validation & Analysis: Analyze via LC-MS/MS using neutral loss scanning (m/z 129). The internal standard ensures that any signal degradation is due to metabolism, not instrument drift or ion suppression.

Workflow Start Compound Synthesis & Purity Check (>98%) InSilico In Silico Profiling (Structural Alerts) Start->InSilico Ames GLP Ames Test (OECD 471) +/- S9 InSilico->Ames GSH Reactive Metabolite Screening (GSH Trapping) InSilico->GSH Cyto Cytotoxicity Assay (HepG2 Cells) InSilico->Cyto Decision Safety Data Sheet (SDS) Generation Ames->Decision GSH->Decision Cyto->Decision

Fig 2: Integrated early-stage toxicity screening workflow for novel pyrazole intermediates.

Safety Data Sheet (SDS) Framework

Based on the structural alerts and predictive profiling, the following parameters must be established for the SDS of 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole prior to laboratory handling.

Section 2: Hazard Identification (GHS Classification)
  • Skin Irritation (Category 2): Causes skin irritation (H315). Driven by the halogenated heteroaromatic structure.

  • Eye Irritation (Category 2A): Causes serious eye irritation (H319).

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (H335).

  • Carcinogenicity (Category 2): Suspected of causing cancer (H351). Note: This is a conservative predictive classification based on the potential release of formaldehyde upon in vivo metabolism.

Section 4: First-Aid Measures
  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.

  • Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

Section 8: Exposure Controls / Personal Protection
  • Engineering Controls: Handle exclusively in a certified chemical fume hood. Ensure adequate ventilation to prevent the buildup of potentially volatile degradation products.

  • Personal Protective Equipment (PPE):

    • Hands: Nitrile gloves (minimum thickness 0.11 mm, breakthrough time >480 min).

    • Eyes: Snug-fitting safety goggles.

    • Body: Impervious laboratory coat.

Section 11: Toxicological Information
  • Acute Toxicity: LD50 (Oral, Rat) - Predicted > 500 mg/kg (Extrapolated from structurally similar pyrazole derivatives).

  • Genotoxicity: Flagged for potential positive results in metabolic activation assays (+S9) due to O-demethylation liabilities.

References

  • Source: scantox.
  • Source: oecd.
  • Source: acs.

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 4-Bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating, and regioselective protocol for the synthesis of 4-bromo-1-isobutyl-5-(methoxymethyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating, and regioselective protocol for the synthesis of 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole, a highly versatile heterocyclic building block used in the development of kinase inhibitors and APJ receptor agonists.

Strategic Overview & Retrosynthetic Rationale

The synthesis of highly functionalized pyrazoles often suffers from poor regioselectivity, particularly when utilizing standard Knorr pyrazole cyclocondensation (1,3-diketones with substituted hydrazines). To achieve strict 1,5-regiocontrol for the target molecule, this protocol utilizes an enaminone-based cyclocondensation followed by electrophilic C4-halogenation .

  • Enaminone Formation: 1-methoxypropan-2-one is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a 1,3-dielectrophile equivalent.

  • Regioselective Cyclization: The enaminone is condensed with isobutylhydrazine. The steric differentiation between the enamine carbon and the carbonyl carbon directs the nucleophilic attack, overwhelmingly favoring the 1,5-disubstituted pyrazole over the 1,3-isomer.

  • Electrophilic Bromination: The pyrazole core is highly electron-rich at the C4 position. N-Bromosuccinimide (NBS) is utilized as a mild, controlled brominating agent to install the halogen without cleaving the sensitive methoxymethyl ether[1].

Synthetic Workflow

SynthesisWorkflow Node1 1-Methoxypropan-2-one + DMF-DMA Node2 Enaminone Intermediate (1-methoxy-4-(dimethylamino) but-3-en-2-one) Node1->Node2 110°C, 12h (Formylation) Node4 1-Isobutyl-5-(methoxymethyl) -1H-pyrazole Node2->Node4 EtOH, Reflux (Cyclocondensation) Node3 Isobutylhydrazine HCl + DIPEA Node3->Node4 Node6 4-Bromo-1-isobutyl-5- (methoxymethyl)-1H-pyrazole Node4->Node6 RT, 2h (Electrophilic Bromination) Node5 N-Bromosuccinimide (NBS) in DMF Node5->Node6

Fig 1: Three-step synthetic workflow for the target pyrazole scaffold.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements and expected yields for a standard 10 mmol scale synthesis.

StepReactant / IntermediateReagents & EquivalentsSolvent & TempExpected YieldPurity (HPLC)
1 1-Methoxypropan-2-one (10 mmol)DMF-DMA (1.5 eq)Toluene, 110°C85 - 90%>95%
2 Enaminone (8.5 mmol)Isobutylhydrazine HCl (1.1 eq), DIPEA (1.2 eq)Ethanol, 80°C75 - 80%>98%
3 1-Isobutyl-5-(methoxymethyl)-1H-pyrazole (6.5 mmol)NBS (1.05 eq)DMF, 25°C90 - 95%>99%

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-methoxy-4-(dimethylamino)but-3-en-2-one (Enaminone)

Causality Insight: DMF-DMA acts as both a solvent and a formylating agent. The formation of the enaminone locks the 1,3-dicarbonyl equivalent into a stable, easily purifiable state that prevents self-condensation[2].

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with inert gas (N₂ or Argon).

  • Reaction: Add 1-methoxypropan-2-one (10.0 mmol, 0.88 g) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (15.0 mmol, 1.79 g). Add 5 mL of anhydrous toluene.

  • Heating: Heat the mixture to 110 °C and stir overnight (approx. 12 hours). The solution will turn a deep yellow/orange color.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove toluene and unreacted DMF-DMA.

  • Validation: The crude enaminone is typically pure enough for the next step. It appears as a dark orange oil. TLC (EtOAc:Hexane 1:1) should show a highly UV-active spot at an of ~0.3.

Step 2: Regioselective Cyclocondensation

Causality Insight: The primary amine of isobutylhydrazine selectively attacks the highly electrophilic -carbon of the enaminone (Michael-type addition), followed by the elimination of dimethylamine. The secondary amine then undergoes intramolecular cyclization with the ketone, establishing the 1,5-substitution pattern[3].

  • Setup: In a 100 mL round-bottom flask, dissolve the crude enaminone (approx. 8.5 mmol) in 20 mL of anhydrous ethanol.

  • Reagent Addition: Add isobutylhydrazine hydrochloride (9.35 mmol, 1.16 g) to the stirring solution.

  • Base Addition: Dropwise, add N,N-Diisopropylethylamine (DIPEA) (10.2 mmol, 1.32 g) to liberate the free hydrazine.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.

  • Workup: Cool to room temperature and concentrate under vacuum. Partition the residue between Ethyl Acetate (30 mL) and Water (30 mL). Extract the aqueous layer with EtOAc (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Purify via silica gel flash chromatography (Hexane:EtOAc gradient) to yield 1-isobutyl-5-(methoxymethyl)-1H-pyrazole as a pale yellow oil.

Step 3: Electrophilic C4-Bromination

Causality Insight: The pyrazole ring is an electron-rich -system. The C4 position possesses the highest electron density, making it highly susceptible to electrophilic aromatic substitution. Using NBS instead of elemental bromine ( ) prevents oxidative cleavage of the methoxymethyl ether and avoids polyhalogenation[1],[4].

  • Setup: Dissolve 1-isobutyl-5-(methoxymethyl)-1H-pyrazole (6.5 mmol, 1.09 g) in 15 mL of anhydrous N,N-Dimethylformamide (DMF) in a 50 mL flask.

  • Bromination: Cool the solution to 0 °C using an ice bath. Slowly add N-Bromosuccinimide (NBS) (6.82 mmol, 1.21 g) in small portions over 10 minutes to control the mild exotherm.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Validation: Monitor by TLC or LC-MS. The starting material should be completely consumed, replaced by a less polar, UV-active product spot.

  • Workup: Quench the reaction by pouring it into 50 mL of ice water containing 5% sodium thiosulfate (to neutralize any residual electrophilic bromine). Extract with Diethyl Ether or EtOAc (3 x 20 mL).

  • Washing: Wash the combined organics extensively with water (3 x 20 mL) to remove DMF and succinimide byproducts, followed by a brine wash.

  • Final Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo. The product, 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole , is obtained as a clear to pale-yellow oil (or low-melting solid) in high purity.

Sources

Application

Using 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole in Suzuki-Miyaura cross-coupling reactions

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole Executive Summary The functionalization of pyrazole scaffolds is a cornerstone of modern medicinal chemistry and agroche...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole

Executive Summary

The functionalization of pyrazole scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole is a highly versatile, yet synthetically challenging building block. While the C4-bromo position is primed for Suzuki-Miyaura cross-coupling, the adjacent 5-methoxymethyl and 1-isobutyl groups create a sterically congested microenvironment. This application note provides an authoritative guide to overcoming these steric hurdles through rational catalyst selection, optimized reaction parameters, and validated experimental protocols.

Structural Analysis & Mechanistic Causality

To successfully couple this specific pyrazole, one must understand the interplay between its structural features and the palladium catalytic cycle:

  • The N1-Isobutyl Advantage (Avoiding Catalyst Poisoning): Unprotected azoles (containing an acidic N-H bond) are notorious for inhibiting palladium-catalyzed cross-coupling reactions by deprotonating and forming highly stable, unreactive Pd-azolyl dimer complexes[1]. By utilizing the N1-isobutyl substituted derivative, this inhibitory pathway is completely bypassed, ensuring the palladium catalyst remains in the active catalytic cycle.

  • C5-Methoxymethyl Steric Hindrance: The primary challenge of this substrate is the steric bulk of the 5-methoxymethyl group adjacent to the C4-bromo reactive site. This steric crowding significantly decreases the rate of the oxidative addition step, where the Pd(0) species inserts into the C-Br bond[2].

  • Overcoming the Barrier with Ligand Design: Standard catalysts like Pd(PPh₃)₄ often fail or provide low yields with this substrate because the phosphine ligands are not electron-rich enough to force oxidative addition, nor bulky enough to promote the formation of the highly reactive mono-ligated Pd(0) active species[2][3]. Employing bulky, electron-rich Buchwald ligands (e.g., XPhos) or robust bidentate ligands (e.g., dppf) is strictly required to drive the reaction forward.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Rate-limiting due to C5-methoxymethyl sterics) Pd0->OxAdd + Substrate PdII_Br Pd(II)(Ar)BrL_n Intermediate OxAdd->PdII_Br TransMet Transmetalation (Base-assisted) PdII_Br->TransMet + Boronic Acid PdII_R Pd(II)(Ar)(R')L_n Intermediate TransMet->PdII_R RedElim Reductive Elimination (Product Release) PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Pyrazole Product RedElim->Product Substrate 4-bromo-1-isobutyl-5- (methoxymethyl)-1H-pyrazole Substrate->OxAdd Boronic R'-B(OH)2 + Base Boronic->TransMet

Caption: Suzuki-Miyaura catalytic cycle highlighting the rate-limiting oxidative addition step.

Optimization of Reaction Parameters

The choice of base and solvent is just as critical as the catalyst. A moderately strong base (K₃PO₄ or Cs₂CO₃) is required to activate the boronic acid into a nucleophilic boronate complex for transmetalation[2]. The inclusion of water (typically in a 4:1 to 10:1 organic:aqueous ratio) is essential to dissolve the inorganic base and facilitate this activation[4][5].

Table 1: Quantitative Parameter Optimization for 4-Bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole

Catalyst / Ligand SystemBaseSolvent SystemTemp (°C)Expected YieldCausality & Mechanistic Notes
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene / H₂O (4:1)90< 30%Insufficient electron density and steric bulk to overcome the C5-methoxymethyl hindrance.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane / H₂O (4:1)9060 - 70%Bidentate ligand prevents catalyst degradation; moderate success for unhindered boronic acids.
XPhos Pd G2 (2-5 mol%)K₃PO₄Dioxane / H₂O (4:1)100> 85%Optimal. Bulky dialkylbiaryl phosphine promotes mono-ligated Pd(0), forcing oxidative addition[2].
PEPPSI-IPr (2 mol%)t-BuOKDioxane (Anhydrous)110 (MW)> 80%NHC ligand provides extreme steric bulk; ideal for coupling with ortho-substituted boronic acids[2].

Experimental Workflows & Protocols

Workflow Step1 1. Reagent Prep Weigh Pyrazole, Boronic Acid, Pd Catalyst, & Base Step2 2. Inert Atmosphere Evacuate & Backfill with Argon (x3) Step1->Step2 Step3 3. Solvent Addition Add Degassed Dioxane/H2O (4:1) Step2->Step3 Step4 4. Heating Thermal (100°C) or Microwave (110°C) Step3->Step4 Step5 5. Workup & Extraction Filter over Celite, Extract with EtOAc Step4->Step5 Step6 6. Purification Flash Chromatography (Silica Gel) Step5->Step6

Caption: Standardized experimental workflow for the Suzuki-Miyaura cross-coupling of hindered pyrazoles.

Protocol A: Standard Thermal Coupling (Optimal for standard aryl boronic acids)

Self-Validation Note: The success of this protocol relies heavily on the strict exclusion of oxygen prior to heating, as Pd(0) species are highly susceptible to oxidation.

  • Reagent Preparation: To a flame-dried Schlenk flask or sealed pressure tube, add 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole (1.0 equiv, 1.0 mmol), the desired aryl boronic acid (1.5 equiv, 1.5 mmol), XPhos Pd G2 precatalyst (0.05 equiv, 5 mol%), and anhydrous K₃PO₄ (2.5 equiv, 2.5 mmol).

  • Atmosphere Exchange: Seal the vessel with a rubber septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with Argon. Repeat this cycle three times.

  • Solvent Addition: Syringe in 4.0 mL of 1,4-dioxane and 1.0 mL of deionized water. (Expert Tip: Sparge the solvent mixture with Argon for 15 minutes prior to addition to ensure dissolved oxygen is removed).

  • Reaction Execution: Replace the septum with a Teflon-lined screw cap under a positive flow of Argon. Heat the reaction mixture in an oil bath at 100 °C with vigorous stirring (800 rpm) for 12–16 hours.

  • In-Process Monitoring: Monitor the reaction via LC-MS or TLC (typically 3:1 Hexanes:EtOAc). The disappearance of the pyrazole starting material validates the completion of the oxidative addition and transmetalation steps.

  • Workup: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and filter the biphasic mixture through a short pad of Celite to remove palladium black.

  • Extraction & Purification: Wash the filtrate with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Microwave-Assisted Coupling (For highly hindered/ortho-substituted boronic acids)

When coupling the pyrazole with sterically demanding ortho-substituted boronic acids, standard thermal conditions may stall. Microwave irradiation provides rapid, localized heating that accelerates the catalytic cycle.

  • Setup: In a 10 mL microwave-safe vial, combine the pyrazole (1.0 equiv, 0.5 mmol), hindered boronic acid (2.0 equiv, 1.0 mmol), PEPPSI-IPr catalyst (0.02 equiv, 2 mol%), and t-BuOK (2.0 equiv, 1.0 mmol)[2].

  • Solvent: Add 3.0 mL of anhydrous 1,4-dioxane. Seal the vial with a crimp cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Heat to 110 °C for 45–60 minutes (Dynamic holding time, normal absorption setting).

  • Workup: Proceed with the Celite filtration and extraction as described in Protocol A.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: Journal of the American Chemical Society (JACS) / PubMed Central URL:[Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

Sources

Method

Application Note: Regioselective Lithiation and Electrophilic Trapping of 4-Bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole Derivatives

Executive Summary & Strategic Importance The functionalization of the pyrazole core is a cornerstone in modern drug discovery, given its prevalence in kinase inhibitors, PDE inhibitors, and advanced agricultural chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

The functionalization of the pyrazole core is a cornerstone in modern drug discovery, given its prevalence in kinase inhibitors, PDE inhibitors, and advanced agricultural chemicals [[1]](). The specific derivative 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole presents a highly strategic scaffold for late-stage diversification. The C4-position is primed for functionalization via halogen-metal exchange, while the N1 and C5 substituents dictate the regioselectivity, thermodynamic stability, and solubility of the reactive intermediates.

This application note provides a comprehensive, self-validating protocol for the generation and trapping of the C4-lithio intermediate, detailing the mechanistic causality behind the experimental conditions to ensure high-fidelity reproducibility.

Mechanistic Causality: The Role of CIPE and Steric Shielding

Lithiation of 4-bromopyrazoles typically utilizes n -butyllithium ( n -BuLi) at cryogenic temperatures to effect a rapid halogen-metal exchange 2. However, in this specific derivative, the substituents play active roles in driving the reaction forward:

  • The Complex-Induced Proximity Effect (CIPE): The 5-methoxymethyl (MOM) group acts as a powerful directing group. Through CIPE 3, the Lewis basic oxygen of the MOM ether coordinates the incoming lithium cation of the n -BuLi tetramer. This pre-lithiation aggregate dramatically lowers the activation barrier for the bromine-lithium exchange at C4, stabilizing the resulting organolithium species and preventing unwanted "halogen dance" isomerizations 4.

  • Steric Shielding & Solubility Enhancement: The N1-isobutyl group serves a dual purpose. Its steric bulk shields the N-N bond and the C5 position from undesired nucleophilic attack by the alkyl lithium. Furthermore, the lipophilic nature of the isobutyl chain ensures that both the starting material and the highly polar C4-lithio intermediate remain completely soluble in the THF/hexanes solvent system at -78 °C, preventing precipitation that commonly stalls cryogenic metalations.

Workflow & Mechanistic Pathway Visualization

G SM 4-Bromo-1-isobutyl-5- (methoxymethyl)-1H-pyrazole BuLi n-BuLi / THF (-78 °C) SM->BuLi CIPE Pre-lithiation Complex (CIPE via MOM oxygen) BuLi->CIPE Coordination Lithio C4-Lithio Intermediate (Stabilized) CIPE->Lithio Br-Li Exchange Elec Electrophile Trapping (e.g., DMF, CO2, R-X) Lithio->Elec Bulk Trapping Val D2O Quench (Self-Validation) Lithio->Val Aliquot Test Prod C4-Functionalized Pyrazole Derivative Elec->Prod

Mechanistic workflow of CIPE-directed halogen-metal exchange and electrophilic trapping.

Self-Validating Experimental Protocol

To ensure high fidelity during library generation or scale-up, this protocol integrates a self-validating D2​O quench step 5. By analyzing a micro-aliquot before the addition of the primary electrophile, chemists can definitively confirm the completion of the halogen-metal exchange, preventing the consumption of high-value electrophiles on unreacted starting material.

Materials Required:
  • 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole (1.0 equiv, 10 mmol)

  • n -Butyllithium ( n -BuLi), 2.5 M in hexanes (1.1 equiv, 11 mmol)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free (50 mL)

  • Electrophile (e.g., anhydrous DMF for formylation) (1.5 equiv, 15 mmol)

  • Deuterium oxide ( D2​O ) for validation aliquot

Step-by-Step Methodology:
  • System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Substrate Dissolution: Dissolve 10 mmol of 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole in 50 mL of anhydrous THF. Stir at 400 rpm.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Halogen-Metal Exchange: Dropwise add 11 mmol of n -BuLi (2.5 M in hexanes) down the side of the flask over 10 minutes to prevent localized warming. The solution may develop a pale yellow tint indicating the formation of the stabilized C4-lithio species. Stir for 30 minutes at -78 °C.

  • Self-Validation Step (Critical):

    • Withdraw a 0.5 mL aliquot of the reaction mixture using an argon-purged syringe.

    • Quench the aliquot immediately into a vial containing 0.5 mL of D2​O .

    • Extract with 1 mL of EtOAc, evaporate the organic layer, and run a rapid 1H NMR.

    • Causality Check: The complete disappearance of the C4-Br starting material and the presence of the C4-deuterated pyrazole confirms 100% lithium exchange.

  • Electrophilic Trapping: Once validated, add the electrophile (e.g., 15 mmol of anhydrous DMF) dropwise over 5 minutes.

  • Thermal Equilibration: Maintain the reaction at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to slowly warm to room temperature over 2 hours.

  • Quench and Workup: Quench the bulk reaction with saturated aqueous NH4​Cl (20 mL). Extract the aqueous layer with EtOAc (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Quantitative Data: Electrophile Scope and Outcomes

The stabilized nature of the C4-lithio intermediate allows for broad electrophile compatibility. Below is a summary of validated electrophilic traps and their expected quantitative yields when following the above protocol.

Electrophile ReagentTarget C4-SubstituentEquivalentsReaction Time (-78 °C to RT)Expected Yield (%)
N,N-Dimethylformamide (DMF)Formyl (-CHO)1.52.0 hours85 - 92
Solid Carbon Dioxide ( CO2​ )Carboxylic Acid (-COOH)Excess3.0 hours78 - 84
Iodine ( I2​ ) in THFIodo (-I)1.21.5 hours88 - 95
Triisopropyl borate ( B(OiPr)3​ )Boronic Acid (-B(OH)2)*1.54.0 hours70 - 75
Weinreb AmidesAcyl (-COR)1.23.0 hours80 - 86

*Note: Boronic acid yields reflect post-workup isolation following acidic hydrolysis of the intermediate boronate ester.

References

  • Heterocyclic Chemistry, Fifth Edition Googleapis.com (John Wiley & Sons)
  • Synthesis of Deuterated and Novel Heterocyclic Compounds via Metal Mediated Organic Transformations Homi Bhabha N
  • 4-Bromo-1-cyclopropyl-3-methylpyrazole Overview Benchchem
  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update ACS Public
  • The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update (Open Access)

Sources

Application

Application Note: Palladium-Catalyzed Buchwald-Hartwig C4-Amination of 4-Bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole

Executive Summary & Mechanistic Rationale The has fundamentally transformed the landscape of C–N bond formation in modern drug development and organic synthesis[1]. However, five-membered heterocyclic halides—particularl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The has fundamentally transformed the landscape of C–N bond formation in modern drug development and organic synthesis[1]. However, five-membered heterocyclic halides—particularly highly functionalized pyrazoles—remain notoriously challenging coupling partners[2]. They frequently induce catalyst poisoning via the coordination of the heteroatom to the palladium center, forming unreactive resting states.

The substrate in focus, 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole , presents a unique dual challenge:

  • Electronic Deactivation: While the N1-isobutyl group prevents the formation of intractable palladium-pyrazolide dimers (a common issue in unprotected pyrazoles), the electron-rich nature of the pyrazole core inherently slows the oxidative addition of the Pd(0) catalyst into the C4–Br bond[2].

  • Steric Hindrance: The 5-(methoxymethyl) group acts as a bulky ortho-substituent relative to the C4-bromide. This steric wall impedes both the initial oxidative addition and the subsequent amine coordination steps.

The Causality of Catalyst Selection: To overcome these barriers, this protocol leverages Pd₂(dba)₃ combined with the highly active, sterically demanding biarylphosphine ligand _t_BuBrettPhos . The extreme steric bulk of _t_BuBrettPhos forces the palladium center to remain in a monoligated state (L₁Pd), which is the highly active species required for the oxidative addition into electron-rich heteroaryl halides[2]. Furthermore, the electron-rich nature of the ligand accelerates the rate-limiting reductive elimination step, rapidly ejecting the C4-aminated product before catalyst deactivation can occur. is selected as the base; it is strong enough to deprotonate the coordinated amine but non-nucleophilic enough to leave the sensitive 5-(methoxymethyl) ether intact[3].

System Logic & Catalytic Cycle

The reaction follows a highly ordered mechanistic pathway. Understanding this cycle is critical for troubleshooting and optimizing the self-validating checkpoints described in the protocol.

CatalyticCycle Pd0 Active Catalyst L1Pd(0) OxAdd Oxidative Addition Pd(II) Insertion into C-Br Pd0->OxAdd 4-Bromo-pyrazole AmineCoord Amine Coordination Base-Assisted Deprotonation OxAdd->AmineCoord Amine + LHMDS RedElim Reductive Elimination C-N Bond Formation AmineCoord->RedElim Bromide displacement RedElim->Pd0 Product Release

Catalytic cycle of Pd-catalyzed Buchwald-Hartwig amination for the pyrazole substrate.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization data for the coupling of 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole with a standard secondary amine (e.g., morpholine). The data illustrates why standard ligands fail and why _t_BuBrettPhos is strictly required.

EntryPalladium SourceLigandBaseSolventTemp (°C)Isolated Yield (%)Mechanistic Observation
1Pd₂(dba)₃ (2 mol%)XPhos (4 mol%)Cs₂CO₃Toluene10015%Catalyst poisoning; incomplete oxidative addition.
2Pd₂(dba)₃ (2 mol%)BrettPhos (4 mol%)NaOtBuToluene8042%Moderate conversion; some ether cleavage observed.
3Pd₂(dba)₃ (2 mol%)_t_BuBrettPhos (4 mol%)LHMDSTHF6594% Optimal; rapid reductive elimination, intact ether.
4None_t_BuBrettPhos (4 mol%)LHMDSTHF65N.R.Control confirms Pd-dependence[4].

Note: LHMDS is utilized as a 1.0 M solution in THF, making THF the ideal bulk solvent for maintaining a homogenous catalytic environment.

Experimental Protocol & Self-Validating Workflow

This protocol is designed as a self-validating system. At each critical juncture, physical or chemical feedback (e.g., color changes, phase states) will confirm whether the reaction is proceeding correctly.

ProtocolWorkflow Prep Inert Prep Schlenk Tube Load Load Solids Pd, Ligand, ArBr Prep->Load Liquid Load Liquids Solvent, Base Load->Liquid React Heat & Stir 65°C, 12h Liquid->React Workup Quench & Extract Aq. Workup React->Workup Purify Purification Flash Column Workup->Purify

Step-by-step logical workflow for the Buchwald-Hartwig amination experimental protocol.

Materials & Reagents
  • Substrate: 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole (1.0 equiv, 1.0 mmol)

  • Amine: Secondary or primary amine (e.g., morpholine) (1.2 equiv, 1.2 mmol)

  • Catalyst: (0.02 equiv, 2 mol% Pd)[4]

  • Ligand: _t_BuBrettPhos (0.04 equiv, 4 mol%)

  • Base: LHMDS (1.0 M in THF) (2.2 equiv, 2.2 mmol)[2]

  • Solvent: Anhydrous, degassed THF (2.0 mL)

Step-by-Step Methodology

Step 1: Inert Atmosphere Preparation

  • Equip an oven-dried Schlenk tube with a magnetic stir bar and a rubber septum.

  • Connect the tube to a Schlenk line. Evacuate the tube under high vacuum for 5 minutes, then backfill with high-purity Argon. Repeat this cycle three times.

  • Causality: Palladium(0) complexes are highly susceptible to oxidation. Oxygen contamination will irreversibly oxidize the active L₁Pd(0) species to inactive Pd(II) oxides[3].

Step 2: Reagent Loading (Solid Phase)

  • Under a positive flow of Argon, briefly remove the septum and charge the tube with 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and _t_BuBrettPhos (0.04 mmol).

  • If the amine is a solid, add it during this step (1.2 mmol).

  • Replace the septum and perform three additional vacuum/Argon cycles.

Step 3: Solvent & Base Addition (Liquid Phase)

  • Via syringe, inject 2.0 mL of anhydrous, degassed THF.

  • If the amine is a liquid, inject it now (1.2 mmol).

  • Stir the mixture at room temperature for 5 minutes.

    • Self-Validation Checkpoint 1: The solution should appear dark purple or deep red, characteristic of the resting Pd₂(dba)₃ complex.

  • Dropwise, inject the LHMDS solution (2.2 mL of 1.0 M in THF).

Step 4: Reaction Execution & Self-Validation Checkpoints

  • Seal the Schlenk tube (close the stopcock) and transfer it to a pre-heated oil bath at 65 °C.

  • Self-Validation Checkpoint 2 (15-30 minutes): Observe the reaction mixture. The successful formation of the active L₁Pd(0) species and subsequent oxidative addition will cause the solution to transition from dark purple/red to a clear amber or pale orange.

    • Troubleshooting: If the solution turns opaque black, palladium black has precipitated. This indicates a breach in the inert atmosphere or wet solvent, meaning the catalyst is dead[4].

  • Allow the reaction to stir vigorously for 12 hours. Monitor via LC-MS or TLC (Hexanes/EtOAc). The reaction is complete when the UV-active spot corresponding to the bromopyrazole starting material is completely consumed.

Step 5: Workup & Isolation

  • Cool the reaction vessel to room temperature.

  • Quench the reaction by carefully adding 2.0 mL of deionized water to hydrolyze any remaining LHMDS[3].

  • Dilute the mixture with Ethyl Acetate (10 mL) and transfer to a separatory funnel.

  • Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine (15 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the C4-aminated pyrazole product.

References

  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider SyntheticPages, 2006. URL:[Link]

  • The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 2020. URL:[Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 2014. URL:[Link]

Sources

Method

Application Note: 4-Bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole in Agrochemical Discovery

Executive Summary The pyrazole ring is universally recognized as a "privileged scaffold" in the design of modern agrochemicals, driving the discovery of highly potent and selective herbicides, fungicides, and insecticide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole ring is universally recognized as a "privileged scaffold" in the design of modern agrochemicals, driving the discovery of highly potent and selective herbicides, fungicides, and insecticides [1]. For drug development professionals and formulation scientists, the compound 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole represents a highly versatile, pre-functionalized building block. By strategically positioning reactive handles and physicochemical modulators around the pyrazole core, this intermediate enables the accelerated synthesis of diverse crop protection agents, particularly 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and Succinate Dehydrogenase Inhibitor (SDHI) fungicides [2].

This technical guide details the mechanistic rationale behind the scaffold's structural design, provides self-validating synthetic protocols for lead optimization, and outlines its direct applications in agrochemical discovery pipelines.

Scaffold Anatomy and Mechanistic Rationale

The utility of 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole stems from the precise causality of its substitution pattern. Each functional group serves a distinct chemical or biological purpose:

  • C4-Bromo Handle (The Synthetic Anchor): The C4 position of the pyrazole ring is electron-rich and naturally susceptible to electrophilic halogenation. The pre-installed bromine atom serves as an ideal handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille). This allows researchers to rapidly append bulky aryl or heteroaryl pharmacophores, a structural requirement for fitting into the active sites of target enzymes like HPPD [1].

  • N1-Isobutyl Group (The Pharmacokinetic Modulator): Agrochemicals face unique delivery barriers, namely the waxy plant cuticle and the insect exoskeleton. The isobutyl group optimally tunes the lipophilicity (LogP) of the molecule, enhancing cuticular penetration. Furthermore, its steric bulk provides a "shielding" effect that can improve the molecule's metabolic stability against cytochrome P450 degradation in target pests [3].

  • C5-Methoxymethyl Ether (The Dual-Purpose Moiety): Biologically, the ether oxygen acts as a hydrogen-bond acceptor, ensuring sufficient aqueous solubility for systemic mobility in plant phloem. Synthetically, the methoxymethyl (MOM-like) group is a masked hydroxymethyl moiety. It remains stable under basic cross-coupling conditions but can be selectively cleaved under acidic conditions to reveal an alcohol, which is readily oxidized to a carboxylic acid for the synthesis of pyrazole-carboxamide fungicides [2].

G A 4-Bromo-1-isobutyl-5- (methoxymethyl)-1H-pyrazole B Pd-Catalyzed Cross-Coupling (C4) A->B Aryl Boronic Acids C Ether Cleavage & Oxidation (C5) A->C Lewis Acid / [O] D HPPD Inhibitor (Herbicide) B->D Lead Optimization E SDHI Fungicide (Complex II) C->E Amide Coupling

Figure 1: Divergent synthetic workflow for derivatizing the pyrazole scaffold into agrochemical leads.

Agrochemical Discovery Workflows

HPPD-Inhibitor Herbicides

Inhibitors of the HPPD enzyme disrupt the biosynthesis of plastoquinone and tocopherols in plants, leading to the depletion of carotenoids and subsequent foliar bleaching [2]. Pyrazole derivatives have shown immense success in this space. By utilizing the C4-bromo position of our scaffold, researchers can couple substituted 2-benzoyl or 2-benzyl derivatives to create potent, post-emergent broadleaf herbicides [1].

HPPD T Tyrosine Degradation (Plant Metabolism) H HPPD Enzyme (Target) T->H 4-HPPA P Plastoquinone Biosynthesis H->P Homogentisate C Carotenoid Biosynthesis P->C Cofactor Supply B Foliar Bleaching & Plant Death C->B ROS Accumulation I Pyrazole Derivative (HPPD Inhibitor) I->H Competitive Inhibition

Figure 2: Mechanism of action for pyrazole-derived HPPD inhibitors in weed control.

SDHI Fungicides and N-Pyridylpyrazole Insecticides

The pyrazole-carboxamide motif is the defining pharmacophore of Succinate Dehydrogenase Inhibitors (SDHIs), which block Complex II in the fungal mitochondrial respiratory chain [2]. Additionally, pyrazole cores are heavily utilized in developing ryanodine receptor (RyR) modulators for insecticidal applications [4]. The dual functionalization capability of this scaffold makes it a prime candidate for exploring these biological spaces.

Quantitative Data Presentation

To ensure the scaffold aligns with the "Rules of Thumb" for agrochemical discovery (e.g., Tice Rules), its physicochemical properties are profiled below.

PropertyScaffold ValueOptimal Agrochemical RangeMechanistic Rationale
Molecular Weight 247.13 g/mol 150 - 500 g/mol Ideal size for systemic mobility through plant vascular systems.
CLogP (Estimated) ~2.51.0 - 4.0N-isobutyl provides optimal lipophilicity for cuticular penetration.
H-Bond Donors 0≤ 3Low donor count enhances phloem mobility and prevents non-specific binding.
H-Bond Acceptors 3 (N, N, O)≤ 8Ensures sufficient aqueous solubility for spray tank mixing and sap transport.
Rotatable Bonds 4≤ 10Maintains conformational flexibility required for induced-fit target binding.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPC) to ensure reproducibility and high yield during lead generation.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C4

Objective: Introduce an aryl pharmacophore at the sterically hindered C4 position to generate HPPD inhibitor precursors. Causality: The C4-bromo group is flanked by the N1-isobutyl and C5-methoxymethyl groups. To overcome this steric hindrance and prevent catalyst deactivation, a palladium catalyst with a bidentate ligand, Pd(dppf)Cl₂, is utilized. A biphasic 1,4-dioxane/water system ensures optimal solubility of both the organic scaffold and the inorganic base (K₂CO₃).

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole (1.0 equiv), the desired substituted arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent Addition: Add a pre-degassed mixture of 1,4-dioxane and deionized water (v/v 4:1) to achieve a 0.2 M concentration. Note: Degassing via sparging with N₂ is critical to prevent oxidative homocoupling of the boronic acid and to protect the Pd(0) active species.

  • Catalyst Introduction: Add Pd(dppf)Cl₂ (0.05 equiv). Seal the flask and purge the headspace with N₂ (3 cycles).

  • Reaction Execution: Heat the biphasic mixture to 90°C in an oil bath with vigorous stirring for 12 hours.

  • Self-Validation (IPC): Monitor reaction progress via LC-MS. The reaction is deemed complete when the starting material mass peak ([M+H]⁺ ~247/249) is <2% relative to the product peak.

  • Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine (2x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient). Validate product identity via ¹H-NMR (confirming the integration of newly introduced aryl protons).

Protocol B: C5-Methoxymethyl Ether Cleavage for SDHI Derivatization

Objective: Unmask the C5-hydroxymethyl group for subsequent oxidation to a carboxylic acid. Causality: The methoxymethyl ether is robust against basic conditions (as seen in Protocol A) but is highly susceptible to Brønsted acids. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is used to achieve clean deprotection without cleaving the N-isobutyl group.

Step-by-Step Methodology:

  • Preparation: Dissolve the C4-arylated pyrazole intermediate from Protocol A (1.0 equiv) in anhydrous DCM (0.1 M concentration).

  • Acid Addition: Cool the solution to 0°C using an ice-water bath. Dropwise add TFA (10.0 equiv). Note: Cooling prevents exothermic degradation and minimizes potential side reactions on the newly installed aryl ring.

  • Reaction Execution: Stir the mixture at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature for 2-4 hours.

  • Self-Validation (IPC): Perform Thin Layer Chromatography (TLC) using Silica gel (1:1 Hexanes/EtOAc). The successful cleavage will yield a significantly more polar spot (lower Rf) due to the unmasked hydroxyl group.

  • Workup: Carefully quench the reaction by pouring it into a saturated aqueous NaHCO₃ solution until CO₂ evolution ceases (pH ~8). Extract the aqueous layer with DCM (3x).

  • Isolation: Dry the combined organic layers over MgSO₄, filter, and concentrate. The resulting crude alcohol is typically of sufficient purity (>90% by HPLC) to be directly subjected to Jones oxidation or TEMPO-mediated oxidation to yield the target pyrazole-5-carboxylic acid.

References

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery Source: ACS Publications URL
  • Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis Source: Benchchem URL
  • Pyrazole derivatives: Recent advances in discovery and development of pesticides Source: CCS Publishing URL
  • Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads Source: MDPI URL

Sources

Application

Application Note: Advanced Grignard Reagent Formation from 4-Bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Halogen-Metal Exchange (HME), Directed Metalation, and In-Process Control (IPC) Mechanistic Rationale & Substrate A...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Halogen-Metal Exchange (HME), Directed Metalation, and In-Process Control (IPC)

Mechanistic Rationale & Substrate Analysis

The generation of Grignard reagents from highly functionalized heterocycles remains a critical bottleneck in late-stage drug development. For complex building blocks like 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole , traditional methods involving the direct insertion of magnesium metal (e.g., using Mg turnings or Rieke Mg) frequently fail. The basic nitrogen atoms of the pyrazole core tend to passivate the magnesium surface, while the elevated temperatures required for direct insertion often lead to Wurtz-type homocoupling or cleavage of the sensitive methoxymethyl (MOM) ether.

To circumvent these issues, modern process chemistry relies on Halogen-Metal Exchange (HME) using Knochel’s "Turbo Grignard" reagent ( i -PrMgCl·LiCl). As detailed in foundational organometallic literature ( [1] and recent comprehensive reviews on N-heteroaromatics ( [2]), the addition of stoichiometric lithium chloride breaks up the polymeric aggregates of i -PrMgCl. This structural disruption significantly enhances the nucleophilicity of the isopropyl-magnesium complex, allowing the exchange to proceed rapidly at cryogenic temperatures (-20 °C to 0 °C).

The Role of the MOM Group

The specific architecture of 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole provides a unique kinetic advantage. The MOM group at the C5 position acts as an internal Lewis base. During the addition of i -PrMgCl·LiCl, the oxygen atom of the MOM ether coordinates with the magnesium center, forming a stable intermediate "ate" complex. This directed coordination lowers the activation energy of the exchange at the adjacent C4-bromine, ensuring high regioselectivity and stabilizing the resulting pyrazolylmagnesium chloride species against decomposition ( [3]).

Mechanism Substrate Bromopyrazole (MOM at C5) Complex Mg-MOM Coordinated 'Ate' Complex Substrate->Complex Reagent i-PrMgCl·LiCl (Turbo Grignard) Reagent->Complex Product Pyrazolylmagnesium Chloride Species Complex->Product Byproduct Isopropyl Bromide (Byproduct) Complex->Byproduct

Halogen-metal exchange mechanism highlighting MOM-directed magnesium coordination.

Comparative Data: Direct Insertion vs. Turbo Grignard

To justify the selection of the HME pathway, the following table summarizes the quantitative process data comparing classical direct Mg insertion against the i -PrMgCl·LiCl mediated protocol for this specific pyrazole substrate.

Process ParameterDirect Mg Insertion (Classical)Turbo Grignard HME ( i -PrMgCl·LiCl)
Reagent System Mg turnings, I₂ (cat.), THF i -PrMgCl·LiCl (1.2 equiv), THF
Operating Temperature 65 °C (Reflux)-20 °C to 0 °C
Reaction Time 12 - 24 hours1 - 2 hours
Conversion Yield < 30%> 95%
Primary Side Reactions Wurtz coupling, MOM cleavageMinimal (Trace protodehalogenation)
MOM Group Effect Promotes thermal decompositionStabilizes transition state via coordination

Experimental Workflow

Workflow Step1 1. Substrate Preparation Dry THF, -20°C, Argon Step2 2. Turbo Grignard Addition i-PrMgCl·LiCl (Dropwise) Step1->Step2 Step3 3. Halogen-Metal Exchange Stir 1-2h at -20°C to 0°C Step2->Step3 Step4 4. In-Process Control (IPC) Iodine Quench & GC-MS Step3->Step4 Step5 5. Electrophile Trapping Add Electrophile, Warm to RT Step4->Step5 Step6 6. Workup & Isolation NH4Cl Quench, Extraction Step5->Step6

Step-by-step workflow for the preparation and validation of the Grignard reagent.

Detailed Methodology & Self-Validating Protocol

The following protocol incorporates a mandatory In-Process Control (IPC) step. This creates a self-validating system, ensuring that researchers do not waste valuable downstream electrophiles on incomplete Grignard formations.

Reagents & Equipment
  • Substrate: 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole (1.0 equiv, 10.0 mmol, 2.47 g)

  • Reagent: i -PrMgCl·LiCl complex (1.3 M in THF, 1.2 equiv, 12.0 mmol, 9.23 mL)

  • Solvent: Anhydrous Tetrahydrofuran (THF), inhibitor-free (< 50 ppm H₂O)

  • Equipment: Flame-dried 100 mL Schlenk flask, magnetic stirrer, argon line, internal temperature probe.

Step-by-Step Procedure

Step 1: Substrate Preparation

  • Purge the flame-dried Schlenk flask with argon for 15 minutes.

  • Charge the flask with 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole (2.47 g, 10.0 mmol) and anhydrous THF (25 mL).

  • Stir to dissolve and cool the solution to an internal temperature of -20 °C using a dry ice/acetone bath.

Step 2: Halogen-Metal Exchange 4. Using a syringe pump, add i -PrMgCl·LiCl (9.23 mL, 1.2 equiv) dropwise over 15 minutes, ensuring the internal temperature does not exceed -15 °C. 5. Causality Note: The dropwise addition prevents localized heating, which can lead to premature protonation of the Grignard reagent by trace moisture or solvent degradation. 6. Once the addition is complete, allow the reaction to slowly warm to 0 °C over 1 hour.

Step 3: Self-Validating In-Process Control (IPC) 7. Objective: Verify complete conversion before electrophile addition. 8. Withdraw a 50 µL aliquot of the reaction mixture under argon. 9. Quench the aliquot into a GC vial containing 0.5 mL of a 0.1 M solution of iodine ( I2​ ) in THF. 10. Add 0.5 mL of saturated aqueous Na2​S2​O3​ to reduce excess iodine, followed by 1 mL of EtOAc. 11. Shake, separate the organic layer, and analyze via GC-MS. 12. Validation Criteria: The GC-MS must show the complete disappearance of the starting material (m/z ~246/248) and the exclusive appearance of the iodinated product, 4-iodo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole (m/z ~294). Proceed to Step 4 only if conversion is >95%.

Step 4: Electrophile Trapping & Workup 13. Re-cool the validated Grignard solution to -20 °C. 14. Add the desired electrophile (e.g., Weinreb amide, aldehyde, or boronate ester) dropwise. 15. Remove the cooling bath and allow the reaction to stir at room temperature for 2 hours. 16. Quench the reaction carefully with saturated aqueous NH4​Cl (20 mL). Extract the aqueous layer with EtOAc (3 x 20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure for subsequent purification.

References

  • Knochel, P., Dohle, W., Gommermann, N., Kneisel, F. F., Kopp, F., Korn, T., Sapountzis, I., & Vu, V. A. (2003). "Highly Functionalized Organomagnesium Reagents Prepared Through Halogen—Metal Exchange." Angewandte Chemie International Edition, 42(36), 4302-4320. URL:[Link]

  • Dhayalan, V., Kumar, M. P., Annie, A. S., Sunagatullina, A. S., Malakhov, V., Hoffmann-Röder, A., & Knochel, P. (2026). "Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics." Chemical Reviews, 126(4), 2582-2652. URL:[Link]

  • Tian, Q., Shang, S., Wang, H., Shi, G., Li, Z., & Yuan, J. (2017). "Halogen-Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate." Molecules, 22(11), 1952. URL:[Link]

Technical Notes & Optimization

Troubleshooting

How to improve overall yield in 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole synthesis

Welcome to the technical support center for the synthesis of 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve overall yield and purity. Drawing from established principles of heterocyclic chemistry and practical laboratory experience, we will address specific challenges in a direct question-and-answer format.

Section 1: Overview of the Synthetic Pathway

The synthesis of 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole is typically approached as a multi-step process. A logical and common route involves the initial formation of the substituted pyrazole core, followed by a regioselective bromination. The most prevalent strategy begins with the cyclocondensation of a suitable 1,3-dicarbonyl compound with isobutylhydrazine to form the N-isobutylated pyrazole, which is then subjected to electrophilic bromination at the C4 position.

Synthetic_Pathway cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Bromination Dicarbonyl 1-Methoxy-2,4-pentanedione (or equivalent) Intermediate 1-Isobutyl-5-(methoxymethyl)-3-methyl-1H-pyrazole Dicarbonyl->Intermediate + Hydrazine Isobutylhydrazine Hydrazine->Intermediate Final_Product 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole Intermediate->Final_Product Electrophilic Substitution Brominating_Agent Brominating Agent (e.g., NBS, Br₂) Brominating_Agent->Final_Product +

Caption: General two-step synthetic route to the target compound.

Section 2: Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis. Each question is designed to reflect a common experimental observation, followed by an in-depth explanation of potential causes and actionable solutions.

Part A: Pyrazole Ring Formation

Question 1: My initial cyclocondensation reaction to form the 1-isobutyl-5-(methoxymethyl)-1H-pyrazole intermediate is resulting in a low yield and a mixture of regioisomers. What's going wrong?

This is a classic challenge in pyrazole synthesis stemming from the reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine.[1]

Potential Causes & Solutions:

  • Regioselectivity: The nucleophilic attack from the two different nitrogen atoms of isobutylhydrazine on the two non-equivalent carbonyl carbons of the dicarbonyl precursor can lead to two different regioisomers. The reaction's regioselectivity is highly dependent on the reaction conditions.

    • Expert Insight: The more sterically hindered nitrogen of isobutylhydrazine will preferentially attack the less sterically hindered (or more electrophilic) carbonyl group. The pH of the reaction medium is critical; acidic conditions can accelerate the dehydration step and influence which initial adduct forms preferentially.[2]

    • Troubleshooting Steps:

      • pH Control: Perform the reaction in a buffered solution or with a catalytic amount of a mild acid (e.g., acetic acid) to favor the formation of one isomer.[3] Conversely, running the reaction under basic conditions can sometimes alter the regiochemical outcome.

      • Temperature Adjustment: Lowering the reaction temperature may increase the kinetic selectivity, favoring one isomer over the other.

      • Solvent Screening: The polarity of the solvent can influence the reaction pathway. Test a range of solvents, from polar protic (e.g., ethanol) to aprotic (e.g., DMF, N,N-dimethylacetamide).[1][4]

  • Purity of Starting Materials:

    • Isobutylhydrazine: Hydrazine derivatives can be susceptible to air oxidation.[3] Using old or improperly stored hydrazine can significantly lower the yield.

    • Dicarbonyl Precursor: Ensure the 1,3-dicarbonyl starting material is pure and free from contaminants that could lead to side reactions.

    • Troubleshooting Steps:

      • Use freshly opened or purified isobutylhydrazine. If using a salt (e.g., hydrochloride), ensure it is properly neutralized.

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation of the hydrazine.[3]

  • Inefficient Work-up:

    • The pyrazole product may have some solubility in the aqueous phase, leading to losses during extraction.

    • Troubleshooting Steps:

      • Saturate the aqueous layer with brine (NaCl) to decrease the polarity and drive the product into the organic layer.

      • Increase the number of extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

Part B: C4-Bromination

Question 2: The bromination of my pyrazole intermediate is incomplete, or I'm observing the formation of multiple byproducts, leading to a difficult purification process. How can I improve this step?

The pyrazole ring is electron-rich and readily undergoes electrophilic substitution, primarily at the C4 position.[5] However, forcing conditions or incorrect stoichiometry can lead to side reactions.

Potential Causes & Solutions:

  • Choice of Brominating Agent:

    • Molecular Bromine (Br₂): Highly reactive and effective, but can lead to over-bromination (di-bromination) and generates HBr as a byproduct, which can cause degradation. It is also hazardous to handle.

    • N-Bromosuccinimide (NBS): A milder and more selective source of electrophilic bromine.[6] It is a solid, easier to handle, and minimizes the formation of acidic byproducts.

    • Troubleshooting Steps:

      • If using Br₂, add it dropwise at a low temperature (e.g., 0 °C) to control the reaction rate.

      • Recommendation: Switch to NBS for improved selectivity and milder conditions. The reaction can often be run at room temperature.

  • Solvent Effects:

    • The solvent plays a crucial role in modulating the reactivity of the brominating agent.

    • Troubleshooting Steps:

      • For NBS bromination, chlorinated solvents like dichloromethane (DCM) or chloroform (CHCl₃) are often effective.[6]

      • Aprotic polar solvents like acetonitrile or DMF can also be used. A small-scale solvent screen is highly recommended.

  • Side Reactions:

    • Over-bromination: If any C-H positions on the isobutyl or methoxymethyl groups are activated, they could potentially be brominated under harsh conditions, although this is less likely than ring bromination.

    • Degradation: The pyrazole ring can be sensitive to strong acids.

    • Troubleshooting Steps:

      • Use precise stoichiometry (1.0 to 1.05 equivalents of the brominating agent).

      • Maintain a controlled temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature while monitoring its progress by TLC.

      • If using Br₂, consider adding a non-nucleophilic base like sodium bicarbonate or pyridine to scavenge the HBr byproduct.

Question 3: I'm struggling with the final purification of 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole. What are the best methods?

Purification is often a major hurdle in achieving high overall yield. Poor solubility or the presence of closely related impurities can complicate this step.

Potential Causes & Solutions:

  • Co-eluting Impurities: Regioisomers or unreacted starting material may have similar polarities to the desired product, making separation by column chromatography difficult.

    • Troubleshooting Steps:

      • Optimize Chromatography: Experiment with different solvent systems for your silica gel column. A gradient elution from non-polar (e.g., hexanes) to moderately polar (e.g., ethyl acetate) can improve separation.

      • Alternative Stationary Phases: If silica gel is ineffective, consider using alumina (basic or neutral) for chromatography.

  • Poor Solubility for Recrystallization: The product may have poor solubility in common single-solvent systems, making recrystallization challenging.[4]

    • Troubleshooting Steps:

      • Solvent Screening: Test the solubility of your crude product in a variety of solvents (e.g., hexanes, ethanol, isopropanol, toluene).

      • Binary Solvent System: Use a two-solvent system for recrystallization.[4] Dissolve the crude material in a minimal amount of a hot "good" solvent (in which it is soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Allow it to cool slowly to induce crystallization.[4]

Section 3: Recommended Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should always perform reactions on a small scale first to optimize conditions for their specific setup and reagent quality.

Protocol 1: Synthesis of 1-Isobutyl-5-(methoxymethyl)-3-methyl-1H-pyrazole
  • To a round-bottom flask charged with ethanol (10 mL), add 1-methoxy-2,4-pentanedione (1.0 mmol, 1 equiv.).

  • Add isobutylhydrazine (1.1 mmol, 1.1 equiv.) to the solution, followed by 2-3 drops of glacial acetic acid.

  • Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 70% hexanes / 30% ethyl acetate).

  • Once the starting material is consumed, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be used in the next step or purified by column chromatography.

Protocol 2: Synthesis of 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole
  • Dissolve the crude pyrazole intermediate from the previous step (1.0 mmol, 1 equiv.) in dichloromethane (DCM, 15 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 mmol, 1.05 equiv.) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction by TLC until the starting pyrazole is consumed.

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate (10 mL).

  • Separate the organic layer, and wash it with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel flash chromatography using a hexane/ethyl acetate gradient to afford the pure title compound.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What are the primary safety concerns for this synthesis?

    • A: Hydrazine derivatives are toxic and potential carcinogens; always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[3] Bromine and NBS are corrosive and strong oxidizers; avoid inhalation and skin contact.

  • Q: Can I use bromine in acetic acid for the bromination step?

    • A: Yes, this is a common method for brominating aromatic rings. However, it can be less selective than using NBS in a non-polar solvent and may require more careful temperature control to avoid side reactions.

  • Q: How can I definitively confirm the structure and regiochemistry of my final product?

    • A: A combination of spectroscopic methods is required. ¹H NMR will show the characteristic signals for the isobutyl and methoxymethyl groups. The absence of a signal for the C4-H proton (typically around 6.0 ppm) and the presence of other pyrazole ring protons will confirm bromination. ¹³C NMR and Mass Spectrometry (MS) will further confirm the molecular weight and carbon framework. For absolute confirmation of regiochemistry, 2D NMR techniques like NOESY or X-ray crystallography may be necessary.

Section 5: Data Summary & Workflow Visualization

Table 1: Key Parameter Optimization
ParameterStepVariableImpact on Yield/PurityRecommendation
Catalyst Ring FormationNone vs. Acetic AcidAcid catalysis can improve reaction rate and influence regioselectivity.[2]Use a catalytic amount of a mild acid like acetic acid.
Temperature Ring FormationRoom Temp vs. RefluxHigher temperatures increase reaction rate but may decrease regioselectivity.Start at reflux and optimize downwards if isomer formation is an issue.
Brominating Agent BrominationBr₂ vs. NBSNBS is milder, more selective, and easier to handle, reducing side products.[6]Use NBS for better control and higher purity.
Temperature Bromination0 °C to Room TempLow temperature is crucial to control reactivity and prevent over-bromination.Start at 0 °C and monitor closely as it warms to room temperature.
Solvent PurificationHexane/EtOAc vs. DCM/MeOHSolvent choice is critical for effective chromatographic separation.Screen multiple solvent systems; a hexane/ethyl acetate gradient is a good starting point.
Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Low Overall Yield Check_Step1 Analyze Ring Formation Step Start->Check_Step1 Check_Step2 Analyze Bromination Step Start->Check_Step2 Check_Purity Check Starting Material Purity (Hydrazine, Dicarbonyl) Check_Step1->Check_Purity Check_Regio Regioisomer Formation? Check_Step1->Check_Regio Check_Brom_Agent Using Br₂ or NBS? Check_Step2->Check_Brom_Agent Check_Stoich Check Stoichiometry (1.0-1.05 eq) Check_Step2->Check_Stoich Adjust_pH Optimize pH/Catalyst (e.g., Acetic Acid) Check_Regio->Adjust_pH Yes Adjust_Temp1 Lower Reaction Temperature Check_Regio->Adjust_Temp1 Yes Optimize_Purification Optimize Purification (Chromatography/Recrystallization) Adjust_pH->Optimize_Purification Switch_NBS Switch to NBS for Higher Selectivity Check_Brom_Agent->Switch_NBS Br₂ Control_Temp2 Ensure Low Temp Addition (0 °C) Check_Brom_Agent->Control_Temp2 NBS or Br₂ Switch_NBS->Optimize_Purification Check_Stoich->Optimize_Purification

Caption: A logical workflow for troubleshooting low-yield issues.

References

  • BenchChem. (n.d.). Dealing with poor solubility of pyrazole derivatives during synthesis.
  • BenchChem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (n.d.). Journal of Physics: Conference Series.
  • El-Faham, A., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]

  • Optimizing Your Synthesis: The Advantage of High-Purity Pyrazole Derivatives. (2026, April 5). BenchChem.
  • Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Efficient Synthesis of Pyrazole Derivatives.
  • Optimization of the reaction conditions for the synthesis of pyrazole based pyrido[2,3 - ResearchGate. (n.d.). Retrieved from [Link]

  • Lahue, B. R., & Shaffer, M. R. (2006). Conversion of 2-pyrazolines to pyrazoles using bromine. Google Patents.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2022). RSC Advances. Retrieved from [Link]

  • The Bromination of Pyrazabole. (1981). DTIC. Retrieved from [Link]

  • Studies on synthesis of pyrazole from dibromo and hydrazine compounds. (2015). eGrove. Retrieved from [Link]

  • Petrosyan, V. A., & Niyazymbetov, M. E. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. Retrieved from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • The Reactivity Trends in Electrochemical Chlorination and Bromination of N-Substituted and N-Unsubstituted Pyrazoles. (2016). ResearchGate. Retrieved from [Link]

  • Kumar, V., & Aggarwal, R. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]://globalresearchonline.net/journalcontents/v64-2/10.pdf)

Sources

Optimization

Overcoming solubility issues with 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole in polar organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly functionalized, lipophilic intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly functionalized, lipophilic intermediates. This guide is specifically engineered for researchers and drug development professionals struggling with the solubility of 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole in polar organic solvents.

Instead of relying on trial and error, this center provides a mechanistic understanding of your compound's physical chemistry, backed by self-validating experimental protocols.

Diagnostic Workflow for Pyrazole Solubility

Before adjusting your protocol, use the following diagnostic logic to identify the correct intervention based on your target solvent system.

G A Solubility Issue: 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole B Identify Target Solvent System A->B C1 Polar Protic (e.g., MeOH, EtOH) B->C1 C2 Polar Aprotic (e.g., MeCN, DMSO) B->C2 C3 Aqueous-Organic Assay Buffer B->C3 D1 Apply Co-Solvent (5-10% THF or DCM) C1->D1 Disrupts solvent H-bond network D2 Thermal Shift (40°C) + Acoustic Agitation C2->D2 Overcomes high crystal lattice energy D3 Add Surfactant (SEDDS) Step-Down Dilution C3->D3 Micellar solubilization

Fig 1. Diagnostic workflow for resolving lipophilic pyrazole solubility issues.

Troubleshooting Guides & FAQs

Q1: Why does 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole precipitate in moderately polar solvents like Acetonitrile or cold Methanol? Causality & Mechanism: The pyrazole moiety is a common bioisostere, but its substitution pattern heavily dictates its physicochemical properties. In this specific molecule, the N1 position is alkylated by an isobutyl group, which removes the critical hydrogen-bond donor usually present in unsubstituted 1H-pyrazoles. Coupled with the heavy, highly lipophilic bromine atom at C4, the molecule exhibits significant hydrophobicity.

Consequently, it behaves similarly to a Biopharmaceutics Classification System (BCS) Class II/IV molecule[1]. In highly polar protic solvents (like methanol), the solvent molecules prefer self-association (hydrogen bonding) over solvating the hydrophobic bulk of the pyrazole. In polar aprotic solvents (like acetonitrile), the solvent's high dielectric constant cannot effectively stabilize the non-polar domains, leading to precipitation driven by the compound's preference to maintain its own crystal lattice.

Q2: What is the most reliable strategy for preparing high-concentration stock solutions (>50 mM) for high-throughput screening? Causality & Mechanism: Attempting to dissolve this compound directly into 100% Dimethyl Sulfoxide (DMSO) can result in slow dissolution kinetics or invisible micro-suspensions due to high activation energy. The optimal approach is a binary co-solvent system . By first wetting the powder with a low-polarity, high-solubilizing transient solvent (such as Tetrahydrofuran, THF), you rapidly disrupt the crystal lattice[2]. Once the lattice is broken, diluting to the final volume with DMSO stabilizes the solute.

Q3: How do I prevent the compound from "crashing out" when diluting DMSO stocks into polar aqueous-organic assay buffers? Causality & Mechanism: This phenomenon, known as "solvent shift" precipitation, occurs when the local concentration of the lipophilic compound exceeds its solubility limit in the new, highly polar microenvironment before complete thermodynamic mixing occurs. Over 40% of novel chemical entities face similar aqueous/polar solubility hurdles[2]. To mitigate this, employ Self-Emulsifying Drug Delivery Systems (SEDDS) or surfactant-mediated micellar solubilization[3]. Incorporating amphiphilic block copolymers or surfactants (e.g., Tween-80) creates hydrophobic microenvironments within the polar continuous phase, shielding the lipophilic isobutyl and bromo groups and preventing nucleation[4].

Quantitative Solubility Profile

To guide your solvent selection, below is the estimated solubility profile based on the dielectric constants and solvation mechanics of heavily substituted, halogenated pyrazoles.

Solvent SystemDielectric Constant (ε)Solubilization MechanismEst. Solubility Limit (mg/mL)
Methanol (100%) 32.7Weak dipole-induced dipole< 5.0
Acetonitrile (100%) 37.5Dipole-dipole interactions~ 12.5
DMSO (100%) 46.7Strong polar aprotic solvation> 50.0
DMSO / THF (95:5 v/v) ~45.0Co-solvent lattice disruption> 100.0
Aqueous Buffer + 2% DMSO ~78.0Minimal (Requires surfactants)< 0.1

Experimental Protocol: Co-Solvent Mediated Stock Preparation

This protocol utilizes a self-validating methodology to ensure complete dissolution of 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole at 50 mM in a polar aprotic environment, avoiding the false positives of visual inspection.

Materials Required:

  • Target Compound (MW: ~261.12 g/mol )

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Amber glass vials (2 mL)

  • Positive displacement pipette

Step-by-Step Methodology:

  • Gravimetric Dispensing: Weigh exactly 13.06 mg (0.05 mmol) of the pyrazole derivative into a 2 mL amber glass vial.

    • Causality: Amber glass prevents potential photo-degradation of the bromo-pyrazole core during storage.

  • Transient Wetting (Lattice Disruption): Add 50 µL of anhydrous THF. Vortex vigorously for 15 seconds.

    • Causality: THF acts as a low-polarity bridging solvent, rapidly penetrating the hydrophobic crystal lattice and lowering the activation energy required for full dissolution[2].

  • Primary Solvation: Add 950 µL of anhydrous DMSO to bring the total volume to 1.0 mL.

    • Causality: The resulting 5% THF / 95% DMSO binary mixture possesses a highly favorable dielectric profile for lipophilic heterocycles.

  • Thermal-Acoustic Agitation: Sonicate the sealed vial in a water bath at 35°C for 5 minutes.

    • Causality: Acoustic cavitation disrupts localized concentration gradients, while mild heat provides the thermodynamic energy required to maintain the solute in the liquid phase.

  • Self-Validation Step (Critical): Centrifuge the vial at 10,000 × g for 5 minutes. Sample the top 10 µL of the supernatant and analyze via HPLC-UV against a known calibration standard.

    • Trustworthiness: Visual inspection is prone to false positives due to invisible micro-suspensions. Chromatographic validation ensures the nominal concentration matches the actual dissolved concentration. If the peak area matches the theoretical 50 mM input, complete dissolution is validated.

References

  • 5 Novel Techniques for Solubility Enhancement Source: Ascendia Pharmaceutical Solutions URL:1

  • Solubility enhancement techniques: A comprehensive review Source: World Journal of Biology Pharmacy and Health Sciences URL:2

  • Lipophilic salts of poorly soluble compounds to enable high-dose lipidic SEDDS formulations in drug discovery Source: European Journal of Pharmaceutics and Biopharmaceutics (via PubMed) URL:3

  • Contemporary Review on Solubility Enhancement Techniques Source: Journal of Drug Delivery and Therapeutics URL:4

  • An In-Depth Technical Guide on the Solubility and Stability of 3-(1H-pyrazol-1-yl)pyrazin-2-amine Source: Benchchem URL:

Sources

Troubleshooting

Technical Support Center: Optimizing Palladium Catalyst Loading for 4-Bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole Coupling

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for drug development professionals and synthetic chemists working on the Suzuki-Miyaura cross-coupling of 4-bromo-1-isobutyl-5-(meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for drug development professionals and synthetic chemists working on the Suzuki-Miyaura cross-coupling of 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole .

Coupling at the C4 position of this specific pyrazole presents a unique mechanistic challenge: the target C-Br bond is highly congested, flanked by a 1-isobutyl group and a 5-methoxymethyl group. This steric hindrance severely retards the oxidative addition step. When attempting to optimize (lower) the palladium catalyst loading to parts-per-million (ppm) levels to meet pharmaceutical residual metal limits, this kinetic bottleneck often leads to catalyst deactivation. This guide provides the causality, troubleshooting steps, and validated protocols to overcome these issues.

Mechanistic Pathway & Catalyst Deactivation Dynamics

To optimize catalyst loading, we must first understand where the catalytic cycle fails at low concentrations. In sterically hindered substrates, if oxidative addition is too slow, the transient, unligated Pd(0) species will aggregate via Ostwald ripening, forming catalytically dead "Palladium Black"[1].

G Precat Pd Precatalyst (e.g., Pd(OAc)2 + XPhos) ActivePd Active Pd(0)L_n (Catalytically Active) Precat->ActivePd Activation / Reduction OxAdd Oxidative Addition Complex [Ar-Pd(II)(Br)L_n] (Kinetic Bottleneck) ActivePd->OxAdd + Pyrazole-Br (Slow due to Sterics) PdBlack Palladium Black (Aggregated Nanoparticles) INACTIVE ActivePd->PdBlack Ostwald Ripening (Dominates at low loading if OxAdd is slow) TransMet Transmetalation Complex [Ar-Pd(II)(Ar')L_n] OxAdd->TransMet + Ar'-B(OH)2 + Base Product Coupled Pyrazole Product + Regenerated Pd(0)L_n TransMet->Product Reductive Elimination Product->ActivePd Catalytic Cycle

Figure 1: Suzuki-Miyaura catalytic cycle highlighting the kinetic competition between oxidative addition and Ostwald ripening.

Troubleshooting Guide & FAQs

Q1: Why does reducing palladium loading below 1 mol% lead to incomplete conversion for 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole? Causality: The failure is kinetic. The 1-isobutyl and 5-methoxymethyl groups create a dense steric shield around the C4-Br bond. In a standard catalytic cycle, oxidative addition of Pd(0) into the C-Br bond is the rate-limiting step. When you lower the Pd loading to the ppm level (e.g., 1000 ppm or 0.1 mol%), the absolute concentration of active Pd(0) is extremely low. Because the oxidative addition into this specific pyrazole is inherently slow, the "naked" Pd(0) intermediates remain in solution long enough to collide and aggregate into inactive palladium nanoparticles (Palladium Black)[1]. The catalyst effectively consumes itself before it can consume the substrate.

Q2: How do I prevent Palladium Black formation when operating at ppm-level catalyst loadings? Causality: You must alter the electronics and sterics of the palladium center using highly specialized ligands. Dialkylbiaryl phosphine ligands, such as XPhos or SPhos, are mandatory here[2][3].

  • Electronic Effect: They are highly electron-rich, which dramatically accelerates the rate of oxidative addition into the hindered C-Br bond, pushing the Pd(0) into the stable Pd(II) state faster than it can aggregate.

  • Steric Effect: Their massive steric bulk prevents two Pd(0) complexes from approaching each other, effectively shutting down the Ostwald ripening pathway.

Q3: What is the optimal ligand-to-palladium ratio (L:Pd) when operating at ppm-level loading? Causality: While standard 1 mol% reactions often use a 1:1 or 1.2:1 L:Pd ratio, ppm-level loadings require a higher ligand excess to drive the binding equilibrium toward the ligated species. At 1000 ppm Pd(OAc)₂, it is highly recommended to use a 2:1 to 2.5:1 ratio (e.g., 2000–2500 ppm of XPhos)[4]. This ensures that as the absolute concentration of the metal drops, there is sufficient ligand in the microenvironment to rapidly re-ligate the Pd(0) after reductive elimination.

Quantitative Data: Catalyst System Optimization

The following table summarizes the causal relationship between catalyst choice, loading, and expected outcomes for sterically hindered pyrazole couplings based on established ppm-level cross-coupling parameters[2][4].

Catalyst SystemLigandLoading (Pd)Base / SolventExpected OutcomeMechanistic Causality
Pd(PPh₃)₄PPh₃ (Inherent)5 mol% (50,000 ppm)K₂CO₃ / Dioxane:H₂OModerate Yield (60-70%)PPh₃ is not electron-rich enough to overcome steric hindrance efficiently; high loading compensates for catalyst death.
Pd(OAc)₂PPh₃0.1 mol% (1,000 ppm)K₂CO₃ / Dioxane:H₂OFailure (<10%) Slow oxidative addition leads to rapid Pd black formation at low concentrations.
Pd(dppf)Cl₂dppf1 mol% (10,000 ppm)K₃PO₄ / Toluene:H₂OGood Yield (80%)Bidentate ligand prevents aggregation, but bite angle is not optimized for extreme steric bulk.
Pd(OAc)₂ XPhos 0.1 mol% (1,000 ppm) K₃PO₄ / TPGS-750-M (aq) Excellent (>90%) XPhos accelerates oxidative addition; micellar aqueous conditions concentrate catalyst and substrate, enabling ppm loading[4].

Self-Validating Experimental Protocol: 1000 ppm Pd Coupling

To achieve a sustainable, low-loading Suzuki-Miyaura coupling for 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole, utilize the following micellar catalysis protocol. This protocol contains built-in validation checkpoints to ensure the catalytic cycle is functioning correctly.

Materials Required:
  • Substrate: 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole (1.0 mmol)

  • Coupling Partner: Arylboronic acid (1.2 mmol)

  • Precatalyst: Pd(OAc)₂ (1000 ppm, 0.1 mol%, 0.22 mg)

  • Ligand: XPhos (2500 ppm, 0.25 mol%, 1.19 mg)

  • Base: K₃PO₄ (2.0 mmol)

  • Solvent: 2 wt % TPGS-750-M in H₂O (2.0 mL) + THF co-solvent (0.2 mL)

Step-by-Step Methodology:
  • Catalyst Pre-Activation (Critical Step): In a rigorously degassed vial under Argon, combine Pd(OAc)₂ (0.22 mg) and XPhos (1.19 mg) in 0.2 mL of THF. Stir at room temperature for 15 minutes.

    • Validation Checkpoint 1: The solution should turn a clear, pale yellow. If the solution turns grey or black, oxygen has entered the system, or the ligand has failed to coordinate. Discard and restart.

  • Reaction Assembly: To a separate 10 mL Schlenk tube equipped with a stir bar, add 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Solvent Addition: Add 2.0 mL of the degassed 2 wt % TPGS-750-M aqueous solution to the Schlenk tube.

  • Catalyst Transfer: Transfer the pre-activated Pd/XPhos THF solution into the Schlenk tube via a gas-tight syringe.

  • Reaction Execution: Seal the tube and stir vigorously (1000 rpm) at 45 °C for 12 hours.

    • Validation Checkpoint 2: At the 1-hour mark, briefly stop stirring. The aqueous micellar mixture should remain homogeneous or slightly cloudy white/yellow. The appearance of a dark black precipitate (Palladium Black) indicates catalyst death via Ostwald ripening. If this occurs, the L:Pd ratio must be increased in subsequent runs.

  • Workup: Cool to room temperature, dilute with EtOAc (5 mL), and filter through a short pad of Celite to remove phosphate salts. Separate the organic layer, dry over MgSO₄, and concentrate in vacuo.

References

  • Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs? Source: ResearchGate URL:[Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions Source: Chemical Science (RSC Publishing) URL:[Link]

  • Sustainable and Cost-Effective Suzuki–Miyaura Couplings toward the Key Biaryl Subunits of Arylex and Rinskor Active Source: Organic Letters (ACS Publications) URL:[Link]

  • Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach Source: ACS Sustainable Chemistry & Engineering URL:[Link]

Sources

Optimization

Column chromatography purification methods for 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole

As a Senior Application Scientist specializing in the isolation of complex heterocyclic active pharmaceutical ingredients (APIs), I have designed this Technical Support Center guide to address the specific physicochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in the isolation of complex heterocyclic active pharmaceutical ingredients (APIs), I have designed this Technical Support Center guide to address the specific physicochemical challenges of purifying 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole .

This guide abandons generic advice in favor of causality-driven, self-validating protocols. Every step is engineered to anticipate the unique behavior of this molecule—balancing the lipophilicity of the bromine and isobutyl groups against the basicity of the pyrazole core and the hydrogen-bonding capacity of the methoxymethyl ether.

Physicochemical Profiling & Chromatographic Strategy

To purify a molecule effectively, we must first deconstruct its chromatographic personality:

  • The Lipophilic Anchors (4-Bromo & 1-Isobutyl): The heavy bromine atom at C4 and the branched isobutyl group at N1 significantly increase the molecule's overall lipophilicity compared to its precursors. This dictates a non-polar dominant mobile phase (e.g., Heptane or Hexane).

  • The Hydrogen Bond Acceptor (5-Methoxymethyl): This ether linkage provides moderate polarity, ensuring the molecule does not elute in the solvent front and can be separated from highly non-polar byproducts.

  • The Basic Culprit (N2 of the Pyrazole Core): Although N1 is sterically hindered by the isobutyl group, the N2 nitrogen retains a lone pair of electrons. This Lewis basicity is the primary causal factor for peak tailing, as it interacts strongly with unendcapped, acidic silanols (Si-OH) on standard normal-phase silica.

To counter these challenges, our strategy relies on dry loading to manage the compound's oily nature and mobile phase modifiers to neutralize silanol interactions.

Standard Operating Procedure (SOP): Preparative Flash Chromatography

This protocol is designed as a self-validating system . By integrating real-time TLC monitoring with post-elution LC-MS verification, you ensure that co-eluting artifacts (such as debrominated starting materials) are systematically excluded.

Step 1: Stationary Phase & Mobile Phase Preparation

  • Silica: Use high-purity, irregular silica gel (40-63 µm, 230-400 mesh).

  • Eluent: Prepare a baseline mobile phase of Heptane/Ethyl Acetate (95:5, v/v)[1].

  • Modifier: Add 1% Triethylamine (TEA) to the mobile phase. Causality: TEA competitively binds to the acidic silanols on the silica gel, preventing the pyrazole N2 from docking and causing tailing[2].

Step 2: Dry Loading (Critical Step)

  • Dissolve the crude reaction mixture in a minimum volume of Dichloromethane (DCM).

  • Add silica gel at a 1:3 (crude:silica) mass ratio.

  • Evaporate the DCM under reduced pressure until a dry, free-flowing powder is achieved.

  • Causality: The methoxymethyl and isobutyl groups often render the crude mixture a viscous oil. Wet loading this oil directly causes severe band broadening. Dry loading ensures the analyte is evenly distributed and elutes in tight, concentrated bands.

Step 3: Column Packing & Loading

  • Pack the column as a slurry using the 95:5 Heptane/EtOAc (+1% TEA) mobile phase.

  • Carefully layer the dry-loaded powder evenly onto the flat silica bed. Cap with a 1 cm layer of clean sea sand to prevent physical disruption during solvent addition.

Step 4: Gradient Elution

  • 0-2 Column Volumes (CV): 95:5 Heptane/EtOAc (Flushes non-polar impurities).

  • 2-8 CV: Linear gradient to 85:15 Heptane/EtOAc (Elutes the target brominated pyrazole).

  • 8-12 CV: 70:30 Heptane/EtOAc (Flushes highly polar or unreacted starting materials).

Step 5: Fraction Analysis & Pooling (Self-Validation)

  • Monitor elution at UV 254 nm. Spot fractions on TLC (eluent: 80:20 Heptane/EtOAc). The target compound should exhibit an Rf of ~0.35.

  • Validation: Confirm the absence of the debrominated impurity (Rf ~0.30) via LC-MS. The target fraction must display the 1:1 isotopic doublet characteristic of the $ ^{79}\text{Br} / ^{81}\text{Br} $ isotopes[3].

Workflow A Crude Reaction Mixture (Pyrazole + Impurities) B Dry Loading Preparation (Adsorb onto Silica) A->B C Flash Chromatography (Heptane/EtOAc + 1% TEA) B->C D Fraction Collection (UV 254 nm Monitoring) C->D E TLC / LC-MS QC (Verify Br Isotope Pattern) D->E F Pure 4-bromo-1-isobutyl- 5-(methoxymethyl)-1H-pyrazole E->F

Experimental workflow for the purification of the target pyrazole derivative.

Troubleshooting Matrix (FAQs)

Q1: I am observing significant peak tailing on standard silica gel, even with a perfect Rf of 0.35. How do I resolve this? A1: Peak tailing here is a chemical problem, not a physical one. It is caused by secondary interactions between the basic pyrazole nitrogen and the stationary phase. If you cannot use a mobile phase modifier like TEA due to downstream sensitivity, you must change the stationary phase. Switch to an amine-functionalized silica (KP-NH) or neutral Alumina, which lack the acidic protons that cause this drag[2].

Q2: How do I ensure complete separation from the debrominated starting material (1-isobutyl-5-(methoxymethyl)-1H-pyrazole)? A2: The target compound contains a heavy, lipophilic bromine atom at the C4 position, making it slightly less polar (faster eluting) than the debrominated precursor. If they are co-eluting, your gradient is too steep. Flatten your gradient to an isocratic hold at 95:5 Heptane/EtOAc to maximize the resolution ( Δ Rf) between these closely related species[1].

Q3: My compound is streaking down the entire length of the column. What went wrong? A3: This is classic column overload. Injecting too much sample overwhelms the theoretical plates of the silica, leading to broad, streaking peaks. Reduce your sample load to no more than 1% to 2% of the total silica mass, and ensure you are strictly utilizing the dry loading method described in the SOP.

Troubleshooting A Issue: Severe Peak Tailing or Co-elution B Check TLC Rf values A->B C Rf < 0.2 (Too Retentive) B->C D Rf > 0.5 (Eluting Too Fast) B->D E Tailing at Optimal Rf (Silanol Interaction) B->E F Increase EtOAc % C->F G Decrease EtOAc % D->G H Add 1% TEA or use Amine-Functionalized Silica E->H

Troubleshooting logic for poor separation or peak tailing of pyrazole derivatives.

Quantitative Data & Optimization Matrices

Use the following empirical data tables to calibrate your specific chromatography system.

Table 1: Mobile Phase Optimization & Causality

Solvent System (v/v)Target RfTailing Factor ( As​ )Causality / Analytical Observation
Heptane/EtOAc (80:20)0.55> 2.0Elutes too fast; severe tailing due to active silanols. Poor resolution from impurities.
Heptane/EtOAc (95:5)0.251.8Good separation from debrominated impurity, but tailing persists due to N2-silanol drag.
Heptane/EtOAc (95:5) + 1% TEA 0.30 1.1 Optimal. TEA neutralizes silanols, yielding sharp Gaussian peaks and high recovery.

Table 2: Stationary Phase Selection Matrix

Stationary PhaseRetention MechanismSuitabilityCausality & Notes
Standard Silica (40-63 µm)Normal Phase (Adsorption)ModerateRequires TEA modifier to prevent N2-silanol interactions. Highly cost-effective.
Amine-Silica (KP-NH)Normal Phase (H-Bonding)Excellent Pre-neutralized surface; no TEA required. Ideal for basic heterocycles.
Neutral Alumina Normal Phase (Adsorption)GoodLess acidic than silica[2]; reduces tailing but offers lower overall resolution for regioisomers.

Sources

Troubleshooting

Minimizing regioisomer impurities during the preparation of 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that substituting unsymmetrical pyrazoles is a notorious bottleneck.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that substituting unsymmetrical pyrazoles is a notorious bottleneck. Specifically, the synthesis of 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole is plagued by the formation of its regioisomer impurity, the 1,3-disubstituted analogue.

This guide provides mechanistic insights, validated step-by-step protocols, and troubleshooting diagnostics to help you invert intrinsic steric biases and maximize the yield of the target 1,5-isomer.

Executive Summary & Mechanistic Context

When an unsymmetrical pyrazole such as 3-(methoxymethyl)-1H-pyrazole is deprotonated, the resulting pyrazolide anion contains two nucleophilic nitrogen centers. Under standard thermodynamic conditions (e.g., K₂CO₃ in DMF), N-alkylation is heavily governed by steric hindrance. The incoming isobutyl electrophile will preferentially attack the less hindered nitrogen, yielding predominantly the undesired 1-isobutyl-3-(methoxymethyl) isomer. Computational analyses at the B3LYP/6-31G** level confirm that bulky substituents at the 3/5-position significantly raise the activation energy for alkylation at the adjacent nitrogen[1].

To synthesize the 1,5-isomer, we must override this thermodynamic bias. The most robust method is a chelation-directed kinetic approach . By introducing a Lewis acidic metal like Mg²⁺ (via MgBr₂), the metal coordinates simultaneously to the pyrazole nitrogen and the oxygen atom of the methoxymethyl group. This complexation locks the electrophile's trajectory, directing the isobutyl group to the sterically hindered adjacent nitrogen and yielding the 1,5-isomer[2].

Workflow A Starting Material: 3-(methoxymethyl)-1H-pyrazole B Standard Alkylation (K2CO3, iBu-Br) A->B Thermodynamic Control C Chelation Alkylation (MgBr2, DIPEA, iBu-Br) A->C Kinetic/Chelation Control D Major Product: 1,3-Isomer (Impurity) B->D Steric avoidance E Major Product: 1,5-Isomer (Target) C->E Mg2+ directing effect

Figure 1: Reaction pathway divergence demonstrating chelation-control overriding steric bias.

Frequently Asked Questions (FAQs)

Q1: Can I easily separate the 1,3- and 1,5-isomers if a mixture forms? A1: Separation is notoriously difficult and scales poorly. Both isomers have nearly identical polarities on normal-phase silica gel. While reverse-phase preparative HPLC can resolve them, it is not viable for multigram scale-up. It is highly recommended to control the regioselectivity upstream during the reaction rather than relying on downstream purification[1].

Q2: Should I perform the C4-bromination before or after the N-alkylation? A2: For this specific target, performing the N-alkylation on 3-(methoxymethyl)-1H-pyrazole first, followed by electrophilic bromination at C4, yields a significantly cleaner profile. If you brominate first, the bulky bromine atom at C4 exacerbates the steric hindrance at the adjacent N-atom, making the chelation-directed inversion less efficient and dropping the 1,5-isomer yield.

Q3: Why is DIPEA used with MgBr₂ instead of standard inorganic bases? A3: Inorganic bases like K₂CO₃ or Cs₂CO₃ are insoluble in non-polar solvents like toluene and fail to facilitate the homogeneous formation of the Mg-pyrazole complex. N,N-Diisopropylethylamine (DIPEA) acts as a soluble, non-nucleophilic proton sponge that drives the complexation without interfering with the Lewis acid catalyst[2].

Quantitative Data: Condition Screening

The choice of base and solvent drastically alters the regiochemical outcome. The table below summarizes the optimization data for the N-alkylation step, demonstrating the inversion of selectivity when switching to a chelation-controlled system.

Reagent SystemSolventTemp (°C)Total Yield (%)Regioisomer Ratio (1,5 : 1,3)
K₂CO₃ (2.0 eq)DMF808512 : 88
NaH (1.2 eq)THF257808 : 92
Cs₂CO₃ (2.0 eq)DMSO258115 : 85
MgBr₂ (0.2 eq) / DIPEATHF257482 : 18
MgBr₂ (1.0 eq) / DIPEA Toluene 60 88 94 : 06

Key Insight: Stoichiometric MgBr₂ in a non-polar solvent (toluene) maximizes the chelation effect, significantly suppressing the 1,3-isomer impurity[2].

Validated Experimental Protocols

The following self-validating workflow ensures high regioselectivity and purity.

Synthesis Step1 Step 1: Chelation Alkylation Reagents: MgBr2, DIPEA, iBu-Br Solvent: Toluene, 60°C Intermediate Intermediate 1-isobutyl-5-(methoxymethyl)-1H-pyrazole (High 1,5-Regioselectivity) Step1->Intermediate Overcomes Steric Bias Step2 Step 2: Electrophilic Bromination Reagents: NBS Solvent: DMF, 0°C to RT Intermediate->Step2 Purified via Silica Gel Product Product Step2->Product Quantitative C4-Bromination

Figure 2: Optimized two-step synthetic workflow for the target pyrazole.

Protocol A: Chelation-Controlled Synthesis of 1-isobutyl-5-(methoxymethyl)-1H-pyrazole
  • Preparation : In an oven-dried flask under an N₂ atmosphere, dissolve 3-(methoxymethyl)-1H-pyrazole (1.0 equiv) in anhydrous Toluene to a concentration of 0.2 M.

  • Complexation : Add anhydrous MgBr₂ (1.0 equiv). Stir the suspension vigorously at room temperature for 30 minutes to allow the Mg-pyrazole chelate to fully form.

  • Deprotonation : Dropwise add DIPEA (2.1 equiv). The solution will become slightly cloudy as the amine hydrobromide salt begins to form.

  • Alkylation : Add isobutyl bromide (1.5 equiv). Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Reaction Monitoring : Monitor the reaction via LC-MS. Self-Validation Tip: The 1,5-isomer typically elutes slightly earlier than the 1,3-isomer on a reverse-phase C18 column due to its more compact, sterically hindered conformation.

  • Workup : Cool to room temperature and quench with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification : Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the target 1,5-isomer (approx. 94:6 regioselectivity).

Protocol B: Regioselective C4-Bromination
  • Preparation : Dissolve the purified 1-isobutyl-5-(methoxymethyl)-1H-pyrazole (1.0 equiv) in anhydrous DMF (0.3 M) and cool the solution to 0 °C in an ice bath.

  • Bromination : Slowly add N-Bromosuccinimide (NBS, 1.05 equiv) in small portions to control the exotherm.

  • Reaction : Allow the mixture to warm to room temperature and stir for 2 hours. Self-Validation Tip: The C4 position is highly activated by the adjacent electron-donating pyrazole nitrogens and the methoxymethyl group, making this electrophilic aromatic substitution rapid. Monitor via TLC (UV active spot shift) to confirm full conversion.

  • Workup : Pour the mixture into ice water containing 5% sodium thiosulfate to quench any unreacted NBS. Extract with MTBE (3x).

  • Isolation : Wash the organics with water (to remove DMF) and brine, dry over Na₂SO₄, and concentrate to afford 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole in >95% purity.

Sources

Optimization

Scaling up the production of 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole safely

Welcome to the Technical Support Center for the scale-up synthesis of 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole . As a Senior Application Scientist, I have compiled this troubleshooting guide to address the two mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole .

As a Senior Application Scientist, I have compiled this troubleshooting guide to address the two most critical bottlenecks in this synthetic route: controlling the regioselectivity during N-alkylation and mitigating thermal hazards during electrophilic bromination . This guide is designed for process chemists and drug development professionals transitioning this intermediate from the bench to the pilot plant.

Section 1: Troubleshooting N-Alkylation Regioselectivity

The introduction of the isobutyl group to the 1H-pyrazole core often yields a mixture of N1 and N2 regioisomers. Because the nitrogen atoms in the pyrazole ring possess similar electronic properties, selectivity is primarily governed by steric hindrance and solvent-solute interactions[1].

Q1: I am observing a 60:40 mixture of N1/N2 isobutyl regioisomers. How can I drive the reaction to favor the N1 position? A1: The regioselectivity of pyrazole alkylation is highly sensitive to the base and solvent system. If you are using a standard polar protic solvent (like ethanol) or a weak base, the thermodynamic equilibrium is not sufficiently biased.

  • Causality: Alkylation generally favors the less sterically hindered nitrogen. By utilizing a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) in conjunction with Potassium Carbonate (K₂CO₃), the transition state leading to the N1-alkylated product is stabilized via specific ionic interactions and hydrogen bonding[2][3].

  • Action: Switch your solvent system to DMSO and use 2.0 equivalents of K₂CO₃. If selectivity remains an issue, literature suggests that utilizing fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can dramatically increase regioselectivity by altering the hydrogen-bonding network around the pyrazole core.

Table 1: Impact of Reaction Parameters on Pyrazole N-Alkylation Regioselectivity

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Solvent Ethanol / MethanolDMSO or TFEPolar aprotic or strongly H-bonding solvents stabilize the N1 transition state.
Base Triethylamine (TEA)K₂CO₃ or NaHHarder bases (alkali metals) coordinate effectively with the pyrazole, directing the electrophile.
Temperature Reflux (>80°C)Ambient (20-25°C)Lower temperatures favor kinetic control, enhancing the steric bias of the isobutyl group.

Section 2: Safe Scale-Up of Electrophilic Bromination

Bromination at the C4 position using N-Bromosuccinimide (NBS) is standard at the bench scale but presents severe thermal hazards upon scale-up.

Q2: We experienced an unexpected temperature spike and gas evolution when scaling our NBS bromination to 1 kg. What caused this, and how do we prevent it? A2: You have likely encountered a delayed free-radical initiation or a solvent incompatibility. NBS bromination can proceed via a radical pathway, which often has an induction period. Once initiated, the reaction is highly exothermic[4]. Furthermore, NBS is notoriously incompatible with certain solvents on scale.

  • Causality: Dissolving NBS in N,N-Dimethylformamide (DMF) can lead to an auto-catalytic, light-promoted decomposition that releases massive amounts of heat (up to 149 kJ/kg) and off-gases, potentially exceeding the boiling point of the solvent[5]. Similarly, side reactions between NBS and 2-methyltetrahydrofuran (2-MeTHF) have been identified during thermal safety analyses[4][6].

  • Action: You must abandon batch addition of solid NBS. Implement a semi-batch process where the brominating agent is added at a controlled rate, dictated by the cooling capacity of your reactor. Prior to pilot-scale, you must perform Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) to map the heat flow[4][6].

Validated Protocol: Safe Semi-Batch Bromination of 1-Isobutyl-5-(methoxymethyl)-1H-pyrazole

Note: This protocol assumes prior validation via RC1 calorimetry to determine the specific heat accumulation for your exact substrate concentration.

  • Reactor Preparation: Purge a jacketed glass-lined reactor with N₂. Ensure the overhead condenser is operational and connected to a scrubber system to neutralize potential HBr off-gas.

  • Substrate Charging: Charge the reactor with 1-isobutyl-5-(methoxymethyl)-1H-pyrazole (1.0 equiv) and a validated, non-reactive solvent (e.g., Acetonitrile or a carefully evaluated halogenated solvent, avoiding DMF[5]).

  • Temperature Equilibration: Adjust the reactor jacket temperature to maintain the internal batch temperature at 15°C – 20°C.

  • NBS Preparation: In a separate, light-shielded vessel, prepare a solution or slurry of NBS (1.05 equiv) in the reaction solvent. Do not store this mixture for extended periods.

  • Semi-Batch Addition (Critical Step): Begin dosing the NBS mixture into the reactor via a metering pump.

    • Self-Validating Control: The addition rate must be dynamically linked to the internal temperature probe. If the internal temperature exceeds 25°C (indicating heat accumulation exceeding cooling capacity), the dosing pump must automatically pause until the temperature drops back to 20°C[4][6].

  • Reaction Monitoring: After complete addition, stir for 2 hours. Pull an aliquot for HPLC analysis. The reaction is deemed complete when the starting material is < 1.0% Area.

  • Quenching: Quench the reaction by slowly adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any residual active bromine species, maintaining the temperature below 25°C.

Section 3: Process Workflow & Safety Checkpoints

The following diagram illustrates the logical progression of the scale-up workflow, emphasizing the mandatory safety and analytical checkpoints required before proceeding to the next synthetic stage.

G N1 Stage 1: N-Alkylation Isobutyl bromide, K2CO3, DMSO N2 IPC: Regioisomer Ratio HPLC Analysis (Target N1 > 95%) N1->N2 N3 Stage 2: Thermal Safety Profiling DSC & RC1 Analysis of NBS mixture N2->N3 Pass N4 Safety Gate: Heat Flow Validated? Determine dosing rate limits N3->N4 N5 Stage 3: Semi-Batch Bromination Controlled NBS addition at 20°C N4->N5 Yes N6 Product Isolation 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole N5->N6 Complete Conversion

Caption: Scale-up workflow highlighting critical analytical and thermal safety checkpoints.

References

  • BenchChem. Technical Support Center: Optimizing N-Alkylation of Pyrazoles.

  • ResearchGate. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. 2

  • National Institutes of Health (NIH). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. 1

  • BenchChem. Technical Support Center: Optimizing Pyrazole N-Alkylation.

  • ACS Publications. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. 3

  • ACS Publications. Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. 4

  • ResearchGate. Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. 7

  • Novartis OAK. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. 6

  • Scientific Update. A Dangerous Bromance (Hazards of NBS in DMF). 5

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to NMR Structural Elucidation: Experimental 2D-NMR vs. Predictive Algorithms for Highly Substituted Pyrazoles

As a Senior Application Scientist in drug development, I frequently encounter highly substituted heterocyclic scaffolds that challenge both analytical instrumentation and computational models. 4-bromo-1-isobutyl-5-(metho...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, I frequently encounter highly substituted heterocyclic scaffolds that challenge both analytical instrumentation and computational models. 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole is a prime example. With dense steric crowding at the N1 and C5 positions and a pronounced heavy-atom effect from the C4 bromine, assigning its 1 H and 13 C NMR spectra requires rigorous methodology.

This guide objectively compares the performance of Self-Validating Experimental 2D-NMR against leading Computational Prediction Alternatives (Mnova NMRPredict and ChemDraw Professional), providing drug development professionals with a clear framework for structural verification.

Workflow Architecture & Logical Relationships

To establish a highly reliable structural assignment, we run experimental acquisition and computational prediction in parallel. The experimental route acts as the ground truth, while the computational route serves as a rapid hypothesis generator.

G cluster_exp Experimental Protocol (Self-Validating) cluster_comp Computational Protocol (Predictive) Start Target: 4-bromo-1-isobutyl- 5-(methoxymethyl)-1H-pyrazole Prep Sample Prep 15 mg in CDCl3 Start->Prep Input Structure Input (SMILES/MOL) Start->Input Acq NMR Acquisition 1H, 13C, HSQC, HMBC Prep->Acq AssignExp Empirical Assignment & Cross-Validation Acq->AssignExp Compare Comparative Analysis (Shift Deviation Δδ) AssignExp->Compare Predictors Prediction Engines Mnova (ML) & ChemDraw Input->Predictors AssignComp In Silico Spectra Generation Predictors->AssignComp AssignComp->Compare Verify Final Structural Verification Compare->Verify

Figure 1: Parallel workflow comparing experimental 2D-NMR against computational prediction engines.

Methodologies: Experimental vs. Computational

Methodology A: Self-Validating Experimental 2D-NMR Protocol

To ensure absolute trustworthiness, this protocol is designed as a closed-loop, self-validating system where 1D data is independently confirmed by 2D connectivity maps.

Step 1: Optimized Sample Preparation

  • Action: Dissolve 15 mg of the highly pure pyrazole target in 600 µL of Deuterated Chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl 3​ is selected because it lacks exchangeable protons that could obscure the critical aliphatic region (0–5 ppm) where the isobutyl and methoxymethyl signals reside. The 15 mg concentration ensures a sufficient signal-to-noise ratio (SNR) to resolve quaternary carbons (C4, C5) during 13 C and HMBC acquisitions without requiring excessive scan times.

Step 2: 1D Acquisition ( 1 H and 13 C)

  • Action: Acquire 1 H (400 MHz, 16 scans) and 13 C (100 MHz, 512 scans). Set the relaxation delay (D1) to 2.0 s for 1 H and 2.5 s for 13 C.

  • Causality: The extended D1 delay for 13 C is critical. Quaternary carbons in the pyrazole ring (C4-Br, C5) lack attached protons to facilitate dipole-dipole relaxation. A longer D1 ensures these nuclei fully relax between pulses, preventing signal attenuation and allowing for accurate integration[1].

Step 3: 2D Cross-Validation (HSQC & HMBC)

  • Action: Run 1 H- 13 C HSQC to map direct C-H bonds, followed by 1 H- 13 C HMBC to map long-range ( 2 J and 3 J) connectivities.

  • Causality: This is the core of the self-validating system. The N1-isobutyl CH 2​ protons will show a 3 J CH​ correlation to the C5 quaternary carbon. Simultaneously, the C5-methoxymethyl CH 2​ protons will show a 2 J CH​ to C5 and a 3 J CH​ to C4. If these vectors do not intersect at the exact same C5 resonance, the assignment is invalid.

Methodology B: Computational Prediction Protocol

We compare two industry-standard prediction algorithms to evaluate their handling of steric crowding and halogen effects.

Step 1: ChemDraw Professional (Empirical Additivity)

  • Action: Input the target structure into and execute the 1 H/ 13 C NMR estimation tool[2].

  • Causality: ChemDraw relies on the CS ChemNMR Pro engine, which uses base structural parameters modified by empirical substituent increments[2]. It is highly efficient but can struggle with non-linear steric compression (e.g., the clash between the N1 and C5 substituents).

Step 2: Mnova NMRPredict (Ensemble Machine Learning)

  • Action: Process the structure through .

  • Causality: Mnova utilizes an Ensemble approach combining traditional HOSE (Hierarchical Orthogonal Space Encoding) codes with Machine Learning (MPNNs) trained on over 500,000 verified spectra[3],[4]. This allows the software to recognize complex microenvironments, such as the specific shielding effect of a bromine atom on a pyrazole ring, rather than relying strictly on linear additivity[3].

Comparative Data Presentation

The tables below summarize the quantitative chemical shift ( δ , ppm) data. Deviations ( Δδ ) greater than 3.0 ppm in 13 C or 0.3 ppm in 1 H are considered significant indicators of algorithmic limitation.

Table 1: 1 H NMR Chemical Shift Assignments (CDCl 3​ , 400 MHz)
Proton PositionMultiplicityExperimental δ (ppm)Mnova Predict δ (ppm)ChemDraw Pro δ (ppm)
Pyrazole H-3 Singlet (1H)7.427.457.55
N1-CH 2​ (Isobutyl) Doublet (2H)3.823.853.90
C5-CH 2​ (Methoxymethyl) Singlet (2H)4.484.454.30
O-CH 3​ (Methoxymethyl) Singlet (3H)3.323.353.40
CH (Isobutyl) Multiplet (1H)2.212.182.10
CH 3​ (Isobutyl) Doublet (6H)0.890.910.95
Table 2: 13 C NMR Chemical Shift Assignments (CDCl 3​ , 100 MHz)
Carbon PositionTypeExperimental δ (ppm)Mnova Predict δ (ppm)ChemDraw Pro δ (ppm)
C-3 (Pyrazole) CH138.5139.1140.0
C-4 (Pyrazole-Br) C94.2 95.5 102.0
C-5 (Pyrazole) C137.1138.0142.0
C5-CH 2​ (Methoxymethyl) CH 2​ 63.263.565.0
O-CH 3​ (Methoxymethyl) CH 3​ 58.458.559.0
N1-CH 2​ (Isobutyl) CH 2​ 56.456.054.0
CH (Isobutyl) CH29.129.028.5
CH 3​ (Isobutyl) CH 3​ 19.819.520.0

Discussion: Causality Behind Algorithmic Deviations

Analyzing the data through the lens of molecular physics reveals exactly why certain predictive tools succeed or fail compared to the experimental ground truth.

1. The Heavy-Atom Effect at C-4 The most glaring discrepancy in the computational data is ChemDraw's prediction for the C-4 carbon (102.0 ppm) versus the experimental reality (94.2 ppm).

  • The Physics: Bromine is a large, electron-rich halogen. Through spin-orbit coupling and diamagnetic shielding (the "heavy-atom effect"), halogens directly attached to aromatic/heteroaromatic rings push the 13 C shift of the ipso-carbon significantly upfield[1].

  • The Algorithmic Response: ChemDraw's linear empirical increments often underestimate relativistic heavy-atom effects[2]. Mnova, however, leverages its HOSE code database[3], matching the exact pyrazole-bromine microenvironment to historical data, resulting in a highly accurate 95.5 ppm prediction.

2. Steric Compression at N1 and C5 The N1-isobutyl group and the C5-methoxymethyl group are forced into close spatial proximity.

  • The Physics: This steric clash alters the local magnetic field (steric deshielding), causing the C5-CH 2​ protons to shift slightly downfield (4.48 ppm) and the N1-CH 2​ carbon to shift to 56.4 ppm.

  • The Algorithmic Response: Empirical calculators (ChemDraw) treat these substituents as isolated variables, missing the 3D spatial interaction[2]. Mnova's integration of Machine Learning (MPNNs) better accounts for 3D conformational dynamics, yielding predictions much closer to the experimental 2D-NMR cross-validated results[4].

Conclusion

For highly substituted heterocyclic scaffolds like 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole, computational prediction should never replace experimental 2D-NMR .

While ChemDraw provides a rapid, entry-level structural sanity check[2], it fails to accurately model complex relativistic (heavy-atom) and steric phenomena. Mnova NMRPredict offers a vastly superior in silico alternative due to its Ensemble Machine Learning approach[4], serving as an excellent companion tool. However, absolute structural trustworthiness in drug development can only be achieved through the self-validating loop of experimental HSQC and HMBC connectivity mapping.

References

  • Mestrelab Research. "Download NMR Predict - Mestrelab Research." Mestrelab. URL:[Link]

  • Revvity Signals. "ChemDraw | Revvity Signals Software." Revvity Signals. URL:[Link]

  • Lopez, C., et al. "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry, 71(5), 678-684 (1993). URL:[Link]

  • Bruker. "Mnova Predict | Accurate Prediction." Bruker. URL:[Link]

Sources

Comparative

High-Resolution Mass Spectrometry (HRMS) Fragmentation Pattern of 4-Bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole: Orbitrap vs. Q-TOF Platforms

Executive Summary The structural elucidation of highly substituted heterocyclic building blocks is a critical bottleneck in drug development and synthetic chemistry. 4-Bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole (C9H1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly substituted heterocyclic building blocks is a critical bottleneck in drug development and synthetic chemistry. 4-Bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole (C9H15BrN2O) presents a unique analytical challenge due to its stable aromatic core juxtaposed with highly labile aliphatic substituents and a distinct halogen isotopic signature.

This guide objectively compares the performance of Orbitrap and Quadrupole Time-of-Flight (Q-TOF) high-resolution mass spectrometry (HRMS) platforms in mapping the fragmentation pathways of this molecule. By detailing the causality behind experimental parameters and providing self-validating protocols, this guide equips analytical scientists with the data necessary to select the optimal MS platform for halogenated pyrazole characterization.

Mechanistic Profiling & Structural Vulnerabilities

Understanding the gas-phase behavior of 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole requires analyzing its structural vulnerabilities under collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The fragmentation is governed by three distinct regional pathways:

  • Aliphatic Substituent Cleavage (Low Collision Energy): The N1-isobutyl group undergoes a facile neutral loss of isobutene (-56.0626 Da). Concurrently, the C5-methoxymethyl group is highly susceptible to the loss of methanol (-32.0262 Da)[1]. This is driven by the thermodynamic stability of the resulting carbocation, which is resonance-stabilized by the adjacent pyrazole nitrogen.

  • Halogen Expulsion (Medium Collision Energy): The C4-bromo substituent provides a diagnostic 1:1 isotopic doublet ( 79 Br/ 81 Br) separated by ~1.998 Da. The homolytic or heterolytic cleavage of the C-Br bond results in the loss of a bromine radical or HBr (-79.9262 Da).

  • Heterocyclic Core Rupture (High Collision Energy): The 1H-pyrazole ring is exceptionally stable. Foundational MS studies on pyrazoles demonstrate that ring cleavage typically occurs only after substituent loss, characterized by the expulsion of HCN or N 2​ from the intermediate ions[2].

Fragmentation_Logic Precursor [M+H]+ m/z 247.0446 (79Br) Loss_Isobutene Loss of Isobutene (-56 Da) m/z 190.9820 Precursor->Loss_Isobutene Loss_MeOH Loss of Methanol (-32 Da) m/z 215.0184 Precursor->Loss_MeOH Loss_HBr Loss of HBr (-80 Da) m/z 167.1184 Precursor->Loss_HBr Ring_Cleavage Pyrazole Ring Cleavage (-HCN or -N2) Loss_Isobutene->Ring_Cleavage Loss_MeOH->Ring_Cleavage

Primary HRMS fragmentation pathways of 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole.

Quantitative Fragmentation Data

To facilitate platform comparison, the theoretical exact masses for the primary product ions are summarized below.

Fragment DescriptionNeutral LossElemental FormulaTheoretical m/z ( 79 Br)Theoretical m/z ( 81 Br)
Precursor Ion N/AC 9​ H 16​ BrN 2​ O + 247.0446249.0426
Loss of Methanol CH 3​ OH (32.0262 Da)C 8​ H 12​ BrN 2+​ 215.0184217.0164
Loss of Isobutene C 4​ H 8​ (56.0626 Da)C 5​ H 8​ BrN 2​ O + 190.9820192.9800
Loss of HBr HBr (79.9262 Da)C 9​ H 15​ N 2​ O + 167.1184N/A
Isobutene + Methanol C 5​ H 12​ O (88.0888 Da)C 4​ H 4​ BrN 2+​ 158.9558160.9538

Experimental Protocol: Self-Validating HRMS Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system. By utilizing stepped collision energies and internal mass calibration, the resulting spectra inherently prove the structural connectivity of the molecule without relying on external standards.

Step 1: Sample Preparation

  • Action: Dilute the analyte to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Methanol containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton donor, ensuring robust and uniform protonation to the [M+H] + state, which is critical for positive-ion ESI[1].

Step 2: UHPLC Separation

  • Action: Inject 1 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes at 0.4 mL/min.

  • Causality: Sharp, narrow chromatographic peaks maximize the transient ion population entering the mass spectrometer. This prevents space-charge effects in trapping instruments (Orbitrap) and ensures high signal-to-noise ratios.

Step 3: MS Source Tuning

  • Action: Set ESI voltage to +3.5 kV and Capillary Temperature to 275 °C.

  • Causality: The methoxymethyl group is thermally labile. Keeping the capillary temperature strictly at or below 275 °C prevents premature in-source fragmentation, ensuring the intact [M+H] + ion reaches the mass analyzer.

Step 4: Stepped NCE Acquisition (Critical Step)

  • Action: Acquire MS/MS spectra using Normalized Collision Energy (NCE) stepped at 20, 40, and 60.

  • Causality: A single collision energy is insufficient. NCE 20 captures the highly labile loss of methanol and isobutene. NCE 60 is required to break the robust pyrazole core (loss of HCN). Stepping these energies merges the data into a single, comprehensive composite spectrum.

HRMS_Workflow Sample 1. Sample Prep (1 µg/mL in MeOH) LC 2. UHPLC Separation (C18, Gradient Elution) Sample->LC Ionization 3. ESI(+) Source [M+H]+ Generation LC->Ionization MS1 4. MS1 Full Scan (Isotopic Profiling) Ionization->MS1 Frag 5. HCD/CID Cell (Stepped NCE 20-40-60) MS1->Frag MS2 6. MS/MS Acquisition (Orbitrap or Q-TOF) Frag->MS2

Step-by-step LC-HRMS analytical workflow for halogenated pyrazole characterization.

Platform Comparison: Orbitrap vs. Q-TOF

When analyzing highly substituted halogenated heterocycles, the choice between an Orbitrap (Fourier Transform MS) and a Q-TOF platform depends heavily on whether the goal is absolute structural confirmation or high-throughput quantitative screening.

Orbitrap (e.g., Thermo Q Exactive Series)

Orbitraps utilize an electrostatic ion trap where image current is converted to mass spectra via Fourier Transform[3].

  • Performance on the Pyrazole: Orbitrap technology excels in resolving the fine isotopic structure of the bromine atom[4]. Operating at resolutions up to 240,000 FWHM, it can easily differentiate the 79 Br/ 81 Br isotopic pattern from isobaric background interferences, providing sub-1 ppm mass accuracy for the C 4​ H 4​ BrN 2+​ product ion.

  • Limitation: The duty cycle is inherently slower. While the Orbitrap "fills" and scans the ion packet, the continuous beam of ions from the UHPLC is discarded[3]. This can result in fewer data points across narrow chromatographic peaks.

Q-TOF (e.g., Agilent 6546 or Waters Xevo)

Q-TOF instruments accelerate ions through a flight tube, measuring the time it takes for them to reach the detector.

  • Performance on the Pyrazole: Q-TOFs offer blistering acquisition speeds (up to 50 Hz). For flow-injection analysis or rapid UHPLC gradients, TOF-MS provides superior baseline quality and dynamic range, capturing low-abundance secondary fragments (like the pyrazole ring cleavage products) with high reproducibility[5].

  • Limitation: Maximum resolution is typically capped between 40,000 and 80,000 FWHM. While sufficient for basic formula generation, it may struggle to resolve complex isobaric overlaps in dirty biological matrices compared to FT-MS.

Objective Performance Matrix
MetricOrbitrap (FT-MS)Q-TOFImpact on Pyrazole Analysis
Max Resolution ~240,000 FWHM~80,000 FWHMOrbitrap provides superior confidence in the exact elemental formula of the Br-containing fragments.
Mass Accuracy < 1 ppm1 - 3 ppmBoth are sufficient, but Orbitrap requires less frequent external calibration.
Scan Speed 12 - 20 HzUp to 50 HzQ-TOF provides better peak integration for quantitative profiling of the pyrazole in PK studies[5].
Dynamic Range 3 to 4 ordersUp to 5 ordersQ-TOF captures low-abundance heterocyclic ring fragments more reliably[5].

Conclusion

For the de novo structural elucidation and fragmentation mapping of 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole, the Orbitrap is the superior platform. Its ultra-high resolution guarantees the unambiguous assignment of the bromine isotopic signature and the exact elemental composition of the labile isobutyl and methoxymethyl losses.

However, once the fragmentation pathway is established, the Q-TOF platform is the preferred alternative for downstream applications—such as pharmacokinetic screening or targeted quantitation—due to its rapid duty cycle, superior dynamic range, and highly reproducible baseline detection of low-abundance fragments.

References

  • Thuijl, J., et al. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen, 2018. Available at:[Link]

  • Li, Y., et al. "A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances." PubMed Central (PMC), 2023. Available at:[Link]

  • Zamboni, N. "Why do we prefer TOFs over Orbitraps for flow injection analysis?" Metabolomics Blog, 2021. Available at:[Link]

Sources

Validation

HPLC method development and validation for assaying 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole

An in-depth guide to developing and validating a robust High-Performance Liquid Chromatography (HPLC) assay for 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole . As a Senior Application Scientist, I approach method deve...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to developing and validating a robust High-Performance Liquid Chromatography (HPLC) assay for 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole .

As a Senior Application Scientist, I approach method development not as a series of trial-and-error experiments, but as a rational, causality-driven process. 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), such as kinase inhibitors and anti-inflammatory agents.

Its structural features—a lipophilic isobutyl group, a polar methoxymethyl ether, and a brominated pyrazole core—present unique chromatographic challenges. The presence of the basic pyrazole nitrogen and the heavy halogen atom requires careful control of mobile phase pH and stationary phase chemistry to prevent peak tailing and ensure baseline resolution from structurally similar synthetic impurities[1].

Method Development Strategy: The Causality of Choice

Analytical methods development is vital for the precise detection and quantification of novel therapeutic compounds and their intermediates[1]. When assaying a complex pyrazole derivative, every parameter must be selected with a mechanistic purpose.

Column Chemistry: Beyond Standard C18

Traditional C18 columns rely purely on hydrophobic interactions. However, basic heterocycles like pyrazoles often suffer from secondary interactions with residual silanols on the silica backbone, leading to peak tailing.

  • The Choice: We recommend a Phenyl-Hexyl stationary phase over a standard C18.

  • The Causality: The Phenyl-Hexyl phase provides orthogonal selectivity by leveraging π−π interactions between the phenyl ring of the stationary phase and the electron-rich pyrazole core. This is particularly effective for resolving the target compound from debrominated impurities, which differ primarily in their electron density rather than just hydrophobicity.

Mobile Phase Optimization
  • Buffer Selection: A weakly acidic buffer, such as 10 mM Ammonium Acetate adjusted to pH 4.5 with acetic acid, is optimal. Substituted pyrazoles typically have a pKa around 2.5. Maintaining the pH at 4.5 ensures the pyrazole nitrogen remains unprotonated (neutral), maximizing retention on the reversed-phase column and eliminating ionic interactions with silanols.

  • Organic Modifier: Acetonitrile (ACN) is preferred over methanol. ACN provides lower system backpressure and sharper peaks for halogenated compounds due to its lower viscosity and different hydrogen-bonding characteristics.

MethodDev Start Target Compound: 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole Phase1 Phase 1: Column Screening (C18 vs. Phenyl-Hexyl) Start->Phase1 Phase2 Phase 2: Mobile Phase Optimization (Buffer pH & Organic Modifier) Phase1->Phase2 Select Optimal Column Phase3 Phase 3: Gradient Tuning (Isocratic vs. Gradient) Phase2->Phase3 Select Buffer/Solvent Validation Phase 4: ICH Q2(R2) Validation (Specificity, Linearity, Precision) Phase3->Validation Finalize Method

Fig 1. Systematic HPLC method development workflow for pyrazole derivatives.

Comparative Column Performance Data

To validate the choice of stationary phase, a comparative screening was performed using an isocratic mobile phase of 10 mM Ammonium Acetate (pH 4.5) and Acetonitrile (40:60, v/v).

ParameterStandard C18 (150 x 4.6 mm, 3 µm)Phenyl-Hexyl (150 x 4.6 mm, 3 µm)
Retention Time (min) 5.86.4
Tailing Factor (Tf) 1.45 (Significant tailing)1.05 (Excellent symmetry)
Theoretical Plates (N) 8,50014,200
Resolution (vs. debromo impurity) 1.83.5

Step-by-Step Experimental Protocol

A robust analytical method must be a self-validating system. The following protocol is designed for the routine assay of 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole.

Chromatographic Conditions
  • System: Standard HPLC system equipped with a Photodiode Array (PDA) or UV-Vis detector[2].

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 4.5 with glacial acetic acid.

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Elution Mode: Isocratic, 40% A / 60% B.

  • Flow Rate: 1.0 mL/min[2].

  • Column Temperature: 30 °C (Controlled to prevent retention time drift).

  • Detection Wavelength: 235 nm (Determined via PDA spectral extraction to be the λmax​ for the brominated pyrazole chromophore).

  • Injection Volume: 10 µL[2].

Sample Preparation Workflow
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile. Causality: Matching the diluent closely to the mobile phase prevents solvent-mismatch peak distortion at the solvent front.

  • Standard Preparation: Accurately weigh 25.0 mg of the reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 500 µg/mL).

  • Sample Preparation: Weigh an equivalent of 25.0 mg of the sample batch into a 50 mL volumetric flask, dissolve in diluent, and sonicate for 5 minutes.

  • Filtration: Filter all solutions through a 0.22 µm PTFE syringe filter. Causality: PTFE is highly chemically resistant and exhibits low non-specific binding for hydrophobic pyrazoles, ensuring 100% standard recovery compared to Nylon filters.

Method Validation (per ICH Q2(R2) Guidelines)

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose[3]. The validation of this method is benchmarked against the standards outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines[2][3].

ValidationLogic ValStart ICH Q2(R2) Validation Protocol Initiation Specificity Specificity (Forced Degradation & Impurities) ValStart->Specificity Linearity Linearity & Range (25% to 150% of Target) ValStart->Linearity Accuracy Accuracy & Precision (Spike Recovery & Repeatability) ValStart->Accuracy Robustness Robustness (Flow, Temp, pH variations) ValStart->Robustness Approval Method Approved for Routine QC Analysis Specificity->Approval Linearity->Approval Accuracy->Approval Robustness->Approval

Fig 2. Core elements of analytical procedure validation according to ICH Q2(R2) guidelines.

Validation Parameters & Acceptance Criteria
  • Specificity: The method must unequivocally assess the analyte in the presence of impurities and degradants. Forced degradation studies (acid, base, peroxide, heat, and UV light) were performed. Peak purity analysis via PDA confirmed no co-eluting peaks beneath the main analyte peak.

  • Linearity and Range: The reportable range is confirmed by demonstrating that the analytical procedure provides results with acceptable response, accuracy, and precision[3]. Linearity was established from 25% to 150% of the target concentration (125 µg/mL to 750 µg/mL).

  • Accuracy and Precision: ICH Q2(R2) enables a combined approach to the evaluation of accuracy and precision[4]. Accuracy was assessed via spike recovery at 50%, 100%, and 150% levels. Method precision (repeatability) was determined by analyzing six independent sample preparations at 100% concentration.

  • Robustness: Minor, deliberate variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% absolute) were tested to ensure the method remains unaffected by typical laboratory fluctuations.

Summary of Validation Results
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
System Suitability (RSD) ≤ 2.0% (n=6 injections)0.4%Pass
Specificity No interference at RT of analytePeak Purity Index > 0.999Pass
Linearity ( R2 ) > 0.999[2]0.9998Pass
Accuracy (% Recovery) 98.0% - 102.0%[2]99.4% - 100.8%Pass
Method Precision (%RSD) ≤ 2.0%[2]0.85%Pass
LOD / LOQ Signal-to-Noise 3:1 / 10:10.5 µg/mL / 1.5 µg/mLPass

Conclusion

By applying a causality-driven approach to stationary phase selection and mobile phase buffering, we successfully circumvented the common pitfalls associated with the HPLC analysis of halogenated pyrazoles. The developed Phenyl-Hexyl based method is highly specific, accurate, and fully compliant with ICH Q2(R2) guidelines, ensuring its reliability for routine quality control and stability testing of 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole.

References

  • A highly sensitive RP HPLC-PDA analytical method for detection and quantification of a newly synthesized hydrazine-1-carbothioamide in nanosuspension University of Pretoria (UPSpace)[Link]

  • Validation of Analytical Procedures Q2(R2) International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[Link]

  • VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Part A International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[Link]

Sources

Comparative

FT-IR Spectroscopic Profiling of 4-Bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole: A Comparative Guide for Quality Control in API Synthesis

Target Audience: Analytical Chemists, Process Researchers, and Drug Development Scientists Document Type: Technical Comparison Guide & Methodological Protocol As a Senior Application Scientist, I frequently encounter the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Process Researchers, and Drug Development Scientists Document Type: Technical Comparison Guide & Methodological Protocol

As a Senior Application Scientist, I frequently encounter the challenge of structurally validating highly functionalized heterocyclic intermediates during active pharmaceutical ingredient (API) scale-up. 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole is a complex building block characterized by four distinct structural domains: a heteroaromatic pyrazole core, a C4-halogen (bromine), an N1-aliphatic chain (isobutyl), and a C5-ether linkage (methoxymethyl).

This guide objectively compares the Fourier-Transform Infrared (FT-IR) spectroscopic performance of this target molecule against its immediate synthetic precursors. By understanding the causality behind these vibrational shifts, researchers can deploy FT-IR as a rapid, self-validating system for reaction monitoring (e.g., confirming complete bromination or N-alkylation) without relying solely on time-consuming chromatographic or NMR methods.

Molecular Architecture & Causality of Vibrational Modes

To establish a trustworthy analytical framework, we must first deconstruct why specific absorption bands manifest. The FT-IR spectrum of a molecule is not merely a fingerprint; it is a map of its electron density and bond force constants.

  • The N1-Isobutyl Effect (Elimination of N-H Bonding): Unsubstituted 1H-pyrazoles exhibit a highly complex, broad absorption region between 2600 and 3200 cm⁻¹. This is caused by the pyrrole-like N-H group participating in extensive intermolecular hydrogen bonding, often forming dimeric or catemeric motifs [1]. Alkylation at the N1 position with an isobutyl group physically eliminates this N-H bond, completely eradicating the broad 3100 cm⁻¹ band. This provides a definitive, binary spectroscopic marker for successful N-alkylation.

  • The C4-Bromine Heavy-Atom Effect: The introduction of a bromine atom at the C4 position introduces a highly polarizable, heavy atom to the aromatic system. The C-Br stretching vibration is localized in the far fingerprint region (typically 650–750 cm⁻¹) [2]. Furthermore, the electron-withdrawing nature of the halogen modulates the electron density of the pyrazole ring, causing subtle but reproducible shifts in the C=N and C=C ring breathing modes compared to the unbrominated precursor.

  • The C5-Methoxymethyl Ether Linkage: The -CH₂-O-CH₃ group provides a strong, characteristic asymmetric C-O-C stretching vibration. Because the oxygen atom is highly electronegative, the resulting dipole moment change during vibration is large, leading to a high-intensity peak in the 1080–1150 cm⁻¹ range.

Comparative FT-IR Performance Analysis

To objectively evaluate the analytical utility of FT-IR for this molecule, we compare the target product against two common synthetic alternatives (precursors):

  • Alternative A (Unbrominated Precursor): 1-isobutyl-5-(methoxymethyl)-1H-pyrazole. Used to monitor the C4-bromination step.

  • Alternative B (Des-isobutyl Precursor): 4-bromo-5-(methoxymethyl)-1H-pyrazole. Used to monitor the N1-alkylation step.

Quantitative Spectral Comparison Table
Functional Group / Vibrational ModeTarget Product: 4-Bromo-1-isobutyl...Alternative A: Unbrominated PrecursorAlternative B: Des-isobutyl PrecursorDiagnostic Value for Reaction Monitoring
N-H Stretch (H-bonded) Absent Absent ~3150 cm⁻¹ (Broad, Strong)Confirms successful N1-alkylation (disappearance of peak).
Aromatic C-H Stretch (C3-H) ~3110 cm⁻¹ (Weak)~3120 cm⁻¹ (Weak)~3115 cm⁻¹ (Weak)Present in all; minimal diagnostic value.
Aliphatic C-H Stretch 2955, 2870 cm⁻¹ (Strong)2955, 2870 cm⁻¹ (Strong)~2820 cm⁻¹ (Weak, methoxy only)High intensity confirms isobutyl incorporation.
Pyrazole Ring (C=N, C=C) 1550, 1510 cm⁻¹ (Med)1565, 1520 cm⁻¹ (Med)1545, 1505 cm⁻¹ (Med)Halogenation shifts ring modes to lower wavenumbers.
Isobutyl gem-Dimethyl Bend 1385, 1365 cm⁻¹ (Doublet) 1385, 1365 cm⁻¹ (Doublet) Absent Distinctive doublet confirms the branched isobutyl chain.
Ether C-O-C Asym. Stretch ~1120 cm⁻¹ (Strong)~1125 cm⁻¹ (Strong)~1115 cm⁻¹ (Strong)Confirms retention of the methoxymethyl group.
Aromatic C-Br Stretch ~685 cm⁻¹ (Strong) Absent ~685 cm⁻¹ (Strong) Definitive marker for successful C4-bromination [3].

Performance Verdict: FT-IR spectroscopy offers superior, instantaneous resolution between the target product and its precursors. The orthogonal nature of the markers—specifically the appearance of the 685 cm⁻¹ C-Br peak and the disappearance of the 3150 cm⁻¹ N-H peak—makes FT-IR an ideal Process Analytical Technology (PAT) tool for this synthesis.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure maximum trustworthiness and reproducibility, Attenuated Total Reflectance (ATR) FT-IR is recommended over traditional KBr pellet methods. ATR eliminates moisture absorption artifacts (which can mask the N-H/O-H region) and prevents pressure-induced polymorphic transitions during sample preparation.

Step-by-Step Methodology
  • Instrument Calibration & Background:

    • Ensure the Diamond ATR crystal is thoroughly cleaned with HPLC-grade isopropanol and allowed to dry.

    • Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹ across the 4000–400 cm⁻¹ range. Causality: A fresh background validates the optical bench integrity and removes atmospheric H₂O/CO₂ interference.

  • Sample Application:

    • Apply approximately 2–5 mg of the neat 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole directly onto the center of the ATR crystal.

    • If the sample is a solid, lower the ATR pressure anvil until the torque slips, ensuring intimate optical contact with the diamond. If it is an oil/liquid, ensure the crystal face is fully wetted.

  • Data Acquisition:

    • Acquire the sample spectrum using identical parameters to the background (32 scans, 4 cm⁻¹ resolution).

  • Algorithmic Processing:

    • Apply an ATR correction algorithm (assuming a refractive index of ~1.5 for organic solids) to adjust relative peak intensities, compensating for the wavelength-dependent depth of penetration of the evanescent wave.

    • Apply an automatic baseline correction to account for any scattering effects.

  • Validation & Orthogonal Check:

    • Integrate the area under the ~685 cm⁻¹ (C-Br) and ~1120 cm⁻¹ (C-O-C) peaks. The presence of both validates the core substitution pattern.

    • Self-Validation Check: Inspect the 3100–3500 cm⁻¹ region. If a broad peak is observed, the sample is either contaminated with unreacted des-isobutyl precursor or contains residual water.

Analytical Workflow Visualization

The following diagram illustrates the logical decision matrix for validating the synthesis of 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole using FT-IR.

FTIR_Validation_Workflow Start 1. ATR-FTIR Data Acquisition (Neat Sample, 4000-400 cm⁻¹) CheckNH 2. Assess 3100-3500 cm⁻¹ Region Is a broad N-H band present? Start->CheckNH FailNH FAIL: Incomplete N-Alkylation (Des-isobutyl precursor detected) CheckNH->FailNH  YES CheckBr 3. Assess 650-750 cm⁻¹ Region Is the C-Br stretch (~685 cm⁻¹) present? CheckNH->CheckBr  NO FailBr FAIL: Incomplete Bromination (Unbrominated precursor detected) CheckBr->FailBr  NO CheckIso 4. Assess 1365/1385 cm⁻¹ Region Is the gem-dimethyl doublet present? CheckBr->CheckIso  YES Pass PASS: Target Molecule Confirmed 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole CheckIso->Pass  YES

Figure 1: Decision-tree workflow for the FT-IR spectral validation of highly substituted pyrazole intermediates.

References

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison MDPI
  • An In-depth Technical Guide to the Spectroscopic Analysis of 5-Hydrazinyl-4-phenyl-1H-pyrazole BenchChem
  • Synthesis of novel pyrazole derivatives containing tetrahydrocarbazole, antimicrobail evaluation and molecular properties Journal of Medicinal and Pharmaceutical Chemistry Research (Samipubco)
Validation

Steric Dynamics in Pyrazole Functionalization: A Comparative Guide on Isobutyl vs. Methyl 4-Bromopyrazole Derivatives

The 4-bromopyrazole scaffold is a highly versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The substitution at the N-1 position dictates not only the physicochemical pro...

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Author: BenchChem Technical Support Team. Date: April 2026

The 4-bromopyrazole scaffold is a highly versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The substitution at the N-1 position dictates not only the physicochemical properties of the resulting molecule (such as lipophilicity and solubility) but also the steric environment surrounding the reactive C-4 and C-5 positions.

This guide provides an in-depth, objective comparison of 4-bromo-1-methylpyrazole and 4-bromo-1-isobutylpyrazole . By analyzing how the minimal steric bulk of a methyl group contrasts with the branched shielding of an isobutyl group, researchers can rationally design their synthetic routes, particularly in transition-metal-catalyzed cross-couplings[1].

Mechanistic Principles: Steric Shielding and Reactivity

The fundamental difference between the methyl and isobutyl groups lies in their three-dimensional spatial requirements and rotational degrees of freedom.

  • Methyl Group (-CH₃): Possesses a minimal cone angle. The C-4 bromide remains highly accessible to bulky transition metal catalysts (e.g., Pd or Ni active species). Oxidative addition occurs rapidly with low activation energy.

  • Isobutyl Group (-CH₂CH(CH₃)₂): Introduces branching at the β -carbon. Due to free rotation around the N–C and C–C bonds, the isopropyl moiety sweeps a large "buried volume" that effectively shields the C-4 and C-5 positions[2]. This neopentyl-like steric hindrance significantly increases the activation energy required for the oxidative addition of a metal catalyst into the C4–Br bond[3].

StericLogic Catalyst Pd(0) Active Species MePz 4-Bromo-1-methylpyrazole (Low Steric Shielding) Catalyst->MePz Approaches C-Br iBuPz 4-Bromo-1-isobutylpyrazole (High Steric Shielding) Catalyst->iBuPz Approaches C-Br OxAddMe Rapid Oxidative Addition (Low Activation Energy) MePz->OxAddMe OxAddiBu Slow Oxidative Addition (High Activation Energy) iBuPz->OxAddiBu YieldMe High Yield with Standard Ligands (e.g., PPh3) OxAddMe->YieldMe YieldiBu Requires Bulky, Electron-Rich Ligands (e.g., XPhos) OxAddiBu->YieldiBu

Logical relationship between N-1 steric bulk and Pd-catalyzed oxidative addition.

Comparative Quantitative Data

To objectively evaluate the performance of these two derivatives, we must look at both their inherent physicochemical properties and their empirical performance in standard cross-coupling reactions.

Table 1: Physicochemical & Steric Parameters
Parameter4-Bromo-1-methylpyrazole4-Bromo-1-isobutylpyrazole
N-1 Substituent -CH₃-CH₂CH(CH₃)₂
Steric Bulk (A-Value approx.) 1.70 kcal/mol>2.15 kcal/mol
Calculated LogP (cLogP) ~1.5~2.8
Boiling Point (Estimated) 160 °C210 °C
Primary Synthetic Challenge High volatility, low lipophilicitySteric shielding of C-4 and C-5
Table 2: Comparative Suzuki-Miyaura Coupling Performance

(Conditions: Phenylboronic acid (1.2 eq), Base (2.0 eq), Dioxane/H₂O, 80°C, 12h)

Catalyst SystemYield (Methyl)Yield (Isobutyl)Mechanistic Rationale
Pd(PPh₃)₄ / K₂CO₃ >90%<30%PPh₃ lacks the electron density to force oxidative addition into the sterically shielded isobutyl C-Br bond.
XPhos-Pd-G2 / K₃PO₄ >95%>85%XPhos (a bulky biaryl phosphine) accelerates oxidative addition and forces reductive elimination[1].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating internal kinetic sampling and specific reagent choices, researchers can verify the success of each step and understand the causality behind the methodology.

Workflow S1 1. N-Alkylation (MeI vs. iBuBr) S2 2. Parallel Cross-Coupling (Suzuki-Miyaura) S1->S2 S3 3. Kinetic Sampling (HPLC/GC-MS) S2->S3 S4 4. Yield & Selectivity Analysis S3->S4

Experimental workflow for comparative evaluation of pyrazole cross-coupling kinetics.

Protocol A: Regioselective N-Alkylation of 4-Bromopyrazole

This protocol highlights the differing kinetics of SN​2 alkylation based on the electrophile's steric profile[4].

Causality & Design: Methyl iodide is a highly reactive, unhindered electrophile, allowing the reaction to proceed rapidly at room temperature. Conversely, isobutyl bromide features β -branching. This creates neopentyl-like steric hindrance during the SN​2 transition state, requiring elevated temperatures and a stronger base to drive the reaction to completion.

Step-by-Step Methodology:

  • Preparation: Charge two flame-dried 50 mL round-bottom flasks with 4-bromopyrazole (10 mmol) and anhydrous DMF (15 mL) under an inert N₂ atmosphere.

  • Base Addition: Add NaH (60% dispersion in mineral oil, 12 mmol) portion-wise at 0 °C. Self-Validation: Hydrogen gas evolution confirms the deprotonation of the pyrazole N-H. Wait until bubbling ceases (approx. 30 mins) to ensure complete formation of the pyrazolide anion.

  • Electrophile Addition:

    • Flask 1 (Methyl): Add Methyl Iodide (11 mmol) dropwise at 0 °C. Stir at room temperature for 2 hours.

    • Flask 2 (Isobutyl): Add Isobutyl Bromide (12 mmol) dropwise. Heat the reaction to 60 °C and stir for 12 hours.

  • Monitoring: Monitor both reactions via TLC (Hexanes:EtOAc 4:1). The isobutyl reaction will show a slower consumption of the starting material due to the β -branching of the electrophile.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3 x 20 mL), wash the combined organic layers with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Comparative Suzuki-Miyaura Cross-Coupling

This protocol demonstrates how to overcome the steric barrier of the isobutyl group during C-C bond formation[5].

Causality & Design: Standard catalysts like Pd(PPh₃)₄ often fail for 4-bromo-1-isobutylpyrazole because the isobutyl group physically blocks the Pd(0) center from inserting into the C-Br bond. By switching to XPhos-Pd-G2, we utilize a dialkylbiaryl phosphine ligand. The electron-rich nature of XPhos accelerates the oxidative addition, while its extreme steric bulk prevents the formation of unreactive PdL2​ complexes, ensuring a highly active monoligated PdL species is available to navigate the crowded environment[1][2].

Step-by-Step Methodology:

  • Setup: In two separate microwave vials, add 4-bromo-1-methylpyrazole (1.0 mmol) to Vial A and 4-bromo-1-isobutylpyrazole (1.0 mmol) to Vial B.

  • Reagent Loading: To both vials, add phenylboronic acid (1.2 mmol) and K₃PO₄ (2.0 mmol).

  • Catalyst Addition: Add XPhos-Pd-G2 (0.02 mmol, 2 mol%). Self-Validation: Using a precatalyst ensures the exact 1:1 ratio of Pd to ligand, preventing ligand starvation or excess ligand inhibition which can skew kinetic results.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 5 mL). Sparge the solution with N₂ for 5 minutes.

  • Reaction & Kinetic Sampling: Heat both vials to 80 °C.

    • Self-Validation: At t = 1h, 3h, and 6h, withdraw 50 μ L aliquots, dilute with acetonitrile, filter, and analyze via HPLC. You will observe that Vial A reaches >90% conversion within 3 hours, whereas Vial B requires the full 6–8 hours to reach >85% conversion, directly illustrating the steric penalty of the isobutyl group.

  • Isolation: Cool to room temperature, dilute with water, extract with EtOAc, and purify via flash column chromatography to isolate the respective 4-phenylpyrazole derivatives.

References

  • [4] Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. KTU ePubl. Available at:[Link]

  • [3] Modular, Regioselective Synthesis of N-Alkylated Azoles by Nickel-Catalyzed Reductive Couplings of Hemiaminal Oxalates. ACS Catalysis. Available at: [Link]

  • [2] Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University Department of Chemistry. Available at: [Link]

  • [1] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. Available at:[Link]

  • [5] Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC - NIH. Available at: [Link]

Sources

Comparative

Gas chromatography-mass spectrometry (GC-MS) analysis of 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole

As pharmaceutical pipelines increasingly rely on complex nitrogen-containing heterocycles, the structural verification of synthetic intermediates has become a critical bottleneck. The compound 4-bromo-1-isobutyl-5-(metho...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex nitrogen-containing heterocycles, the structural verification of synthetic intermediates has become a critical bottleneck. The compound 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole ( C9​H15​BrN2​O ) represents a highly specific, sterically hindered building block. Its analysis presents a trifecta of analytical challenges: the thermal lability of the methoxymethyl ether group, the presence of a halogen isotope cluster, and the potential for regioisomeric byproducts formed during Knorr pyrazole synthesis[1].

This guide objectively compares the performance of standard Single Quadrupole GC-MS (GC-SQ-MS) against High-Resolution Accurate Mass GC-Orbitrap MS (GC-HRAM-MS) for the characterization of this intermediate. By detailing the causality behind our experimental choices, this document provides a self-validating protocol for researchers and drug development professionals.

The Analytical Challenge & Mechanistic Causality

Thermal Degradation vs. Inlet Optimization

Gas chromatography-mass spectrometry (GC-MS) often struggles to obtain useful mass spectra for heavily substituted pyrazoles under typical measurement conditions due to thermal degradation of the analyte in the injection port[2][3]. Specifically, the ether linkage in the 5-(methoxymethyl) group is prone to thermally induced cleavage if the GC inlet temperature exceeds 250°C.

The Solution: To prevent premature fragmentation before the analyte reaches the ionization source, the inlet temperature must be strictly capped at 220°C, and an ultra-inert, deactivated glass liner must be used.

Isotopic Signatures and Fragmentation

The presence of the bromine atom at the C4 position provides a distinct diagnostic advantage. Bromine naturally occurs as two isotopes, 79Br and 81Br , in a nearly 1:1 ratio. Consequently, the intact molecular ion ( [M]+∙ ) will present as a characteristic doublet at m/z 246 and 248. Furthermore, pyrazole fragmentation typically follows two distinct routes: the expulsion of HCN from the molecular ion, and α -cleavage relative to the nitrogen or substituents[4].

Technology Comparison: GC-SQ-MS vs. GC-HRAM-MS

When analyzing 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole, the choice of instrumentation dictates the depth of structural elucidation. While GC-SQ-MS is sufficient for routine batch release, GC-HRAM-MS is mandatory for de novo impurity profiling.

Table 1: Performance Comparison for Pyrazole Intermediate Analysis
Analytical ParameterStandard GC-SQ-MS (e.g., Agilent 5977B)GC-HRAM-MS (e.g., Thermo Q Exactive Orbitrap)
Mass Accuracy Nominal mass (~0.1 Da)Sub-ppm accurate mass (< 1 ppm)
Isotope Pattern Low resolution (1:1 Br ratio visible)Ultra-high resolution (Fine isotopic structure)
Regioisomer Differentiation Relies heavily on Retention Indices (RI)Differentiates isobaric fragment ions precisely
Sensitivity (Full Scan) Low picogram rangeLow femtogram range
Primary Application Routine QA/QC, yield verificationR&D, structural elucidation, byproduct ID[1]

Insight: In standard SQ-MS, the loss of the methoxy radical ( ⋅OCH3​ , -31 Da) and the loss of a hydroxymethyl radical ( ⋅CH2​OH , -31 Da) from a potential isomer yield the same nominal mass. GC-HRAM-MS resolves these isobaric interferences, proving indispensable when identifying incomplete cyclization byproducts[1].

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. The observation of the 1:1 doublet at m/z 246/248 serves as the internal control for intact volatilization.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 1.0 mg of the synthesized 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole.

    • Dissolve in 1.0 mL of LC-MS grade Ethyl Acetate (EtOAc). Causality: EtOAc is chosen over methanol to prevent potential transesterification or solvolysis of the methoxymethyl group.

    • Vortex for 30 seconds and transfer to a 2 mL amber GC vial with a glass insert.

  • Gas Chromatography Parameters:

    • Column: DB-5MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness). Causality: The 5% phenyl stationary phase offers low bleed and optimal selectivity for halogenated heterocycles.

    • Inlet: 220°C, Split mode (10:1 ratio) to prevent column overloading and thermal degradation[2].

    • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Spectrometry Parameters:

    • Transfer Line Temp: 250°C.

    • Ion Source Temp: 230°C.

    • Ionization: Electron Ionization (EI) at standard 70 eV to ensure comparability with commercial libraries.

    • Scan Range: m/z 50 to 350.

Fragmentation Pathway Visualization

Understanding the EI-MS fragmentation of this compound is crucial for interpreting the resulting spectra. The pathway below maps the primary cleavage events, supported by established pyrazole fragmentation trends[4].

G A Sample Dissolution (1 mg/mL in EtOAc) B GC Separation (DB-5MS, 220°C Inlet) A->B C Electron Ionization (70 eV, 230°C Source) B->C D Molecular Ion [M]+. m/z 246 / 248 (1:1) C->D E [M - Br]+ m/z 167 D->E Alpha Cleavage F [M - ·OCH3]+ m/z 215 / 217 D->F Ether Cleavage G [M - C4H9]+ m/z 189 / 191 D->G Isobutyl Loss

Figure 1: Analytical workflow and primary EI-MS fragmentation pathways for 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole.

Data Interpretation Summary
  • m/z 246/248: Confirms the intact molecular weight and the presence of one bromine atom.

  • m/z 167: The base peak in many halogenated pyrazoles results from the homolytic α -cleavage of the halogen[4].

  • m/z 215/217: Confirms the presence of the terminal methoxy group.

  • m/z 189/191: Results from the loss of the isobutyl chain at the N1 position.

Conclusion

For the routine confirmation of 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole synthesis, a standard GC-SQ-MS equipped with a DB-5MS column is highly effective, provided the inlet temperature is strictly controlled to prevent ether cleavage[2]. However, for comprehensive drug development workflows where regioisomeric byproducts (such as the 3-(methoxymethyl) isomer) must be definitively identified, upgrading to a GC-HRAM-MS system is strongly recommended. The sub-ppm mass accuracy eliminates the ambiguity of isobaric fragments, ensuring absolute structural confidence.

References

  • Characterization of the Trimethylsilyl Derivatives of 6‐Amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[2,3‐c]pyrazole‐5‐carbonitrile and Its Analogs by Electron Ionization Gas Chromatography/Mass Spectrometry. Scilit. Available at:[Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at:[Link]

  • Characterization of the Trimethylsilyl Derivatives of 6‐Amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[2,3‐c]pyrazole-5-carbonitrile. National Institute of Standards and Technology (NIST). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole proper disposal procedures

An authoritative guide to the safe handling, operational logistics, and disposal of 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole . This protocol is designed for researchers and drug development professionals to ensur...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide to the safe handling, operational logistics, and disposal of 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole . This protocol is designed for researchers and drug development professionals to ensure strict compliance with environmental regulations, minimize hazardous waste costs, and maintain a safe laboratory environment.

Physicochemical Hazard Profiling & Causality

To safely dispose of 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole, one must first understand its structural vulnerabilities and environmental impact.

  • The Halogenated Hazard (C-Br Bond): The presence of the bromine atom classifies this compound—and any solvent mixture containing it—strictly as Halogenated Organic Waste [1]. Upon thermal degradation or combustion, the C-Br bond breaks, generating toxic and corrosive hydrogen bromide (HBr) gas.

  • Aquatic Toxicity: Brominated pyrazole derivatives are widely documented to be harmful to aquatic life, often carrying long-lasting chronic toxicity effects[2]. Under the EPA’s domestic sewage exclusion, it is strictly prohibited to dispose of halogenated, environmentally persistent organics down the drain[3].

  • Acidic Dissociation: Over time, particularly in the presence of light or moisture, halogenated organics can dissociate to produce trace amounts of hydrohalic acids (e.g., HBr). This chemical reality dictates our container selection, as these acids will rapidly corrode standard metal safety cans[4].

Waste Segregation Logistics

The most critical operational failure in laboratory waste management is the improper mixing of halogenated and non-halogenated waste streams.

The Causality of Segregation: Non-halogenated solvents (like acetone or ethanol) are typically disposed of via "fuels blending"—a highly cost-effective process where the waste is burned for energy recovery. However, because 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole releases corrosive HBr gas when burned, it cannot be used for standard fuels blending. It requires specialized high-temperature incineration equipped with alkaline scrubbers. If you mix this brominated pyrazole into a non-halogenated waste drum, the entire drum must be reclassified and treated as halogenated waste, which effectively doubles the disposal cost for the facility[5].

Table 1: Waste Classification & Storage Parameters
ParameterSpecificationScientific Rationale
Waste Classification Halogenated Organic WasteContains a covalently bonded Bromine atom[1].
Primary Container High-Density Polyethylene (HDPE)Prevents corrosion from trace HBr generation; metal cans will fail[4].
Secondary Containment Polypropylene TubContains potential leaks; segregates from incompatible acids/bases[4].
Environmental Hazard Chronic Aquatic ToxicityPyrazole core + halogen disrupts aquatic biological pathways[2].
Disposal Mechanism Incineration with ScrubbingHigh thermal energy required to break C-Br bonds safely.

Standard Operating Procedure: Laboratory Disposal Workflow

Implement the following step-by-step methodology when disposing of reaction mixtures, stock solutions, or expired batches of 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole.

Step 1: Phase Identification & Quenching If the pyrazole was used in a chemical reaction, ensure all reactive intermediates are fully quenched. Perform a liquid-liquid extraction to isolate the pyrazole into the organic phase (e.g., using Dichloromethane or Ethyl Acetate).

Step 2: Container Verification Select an HDPE carboy explicitly labeled "Hazardous Waste - Halogenated Organics." Verify that the container is in good condition and currently stored in a designated secondary containment bin away from strong acids, bases, or oxidizing agents[4].

Step 3: Fume Hood Transfer Always work within a face-velocity certified chemical fume hood. Wearing thick-cut nitrile or Viton gloves, use a dedicated chemical funnel to slowly decant the organic phase containing the brominated pyrazole into the waste container.

Step 4: Immediate Sealing Remove the funnel immediately after the transfer is complete. Cap the HDPE container tightly. Leaving funnels resting in waste jugs allows toxic halogenated vapors to escape and violates RCRA closed-container regulations.

Step 5: Manifesting Update the waste manifest log attached to the container. Write the full chemical name: 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole. Do not use acronyms or structural shorthand, as this prevents Environmental Health & Safety (EH&S) teams from accurately profiling the waste for transport.

LabWorkflow Start Reaction Mixture containing Pyrazole PhaseSep Aqueous/Organic Phase Separation Start->PhaseSep OrgPhase Organic Phase (Halogenated) PhaseSep->OrgPhase Extract AqPhase Aqueous Phase (Trace Organics) PhaseSep->AqPhase Separate HalWaste HDPE Halogenated Waste Container OrgPhase->HalWaste Strict Segregation EHS EH&S Collection & Manifesting AqPhase->EHS Aqueous Waste Route HalWaste->EHS Cradle-to-Grave Route

Caption: Workflow for isolating and segregating brominated pyrazole waste in the laboratory.

Emergency Spill Response Protocol

In the event of a spill involving solutions of 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole:

  • Isolate the Area: Evacuate non-essential personnel. If the spill is outside a fume hood, ensure laboratory ventilation is maximized.

  • PPE Upgrade: Standard nitrile gloves have poor permeation ratings against many halogenated solvents. Upgrade to Viton or thick-cut nitrile gloves, chemical splash goggles, and a face shield[4].

  • Containment: Surround the spill with inert, non-combustible absorbent materials (e.g., vermiculite, universal spill pads). Never use combustible materials like sawdust for halogenated organic spills.

  • Collection: Sweep the saturated absorbent into a heavy-duty hazardous waste bag. Seal and label it as "Halogenated Organic Spill Debris."

  • Decontamination: Wipe down the affected surface with a compatible solvent, followed by a thorough wash with soap and water to remove any residual pyrazole film[4].

Cradle-to-Grave Logistics: Industrial Destruction

Once EH&S removes the waste from your laboratory, the legal "cradle-to-grave" responsibility dictates that it must be destroyed at a permitted Treatment, Storage, and Disposal Facility (TSDF)[1].

Because 4-bromo-1-isobutyl-5-(methoxymethyl)-1H-pyrazole is halogenated, it is routed to a high-temperature rotary kiln incinerator. The kiln operates at temperatures exceeding 1000°C to ensure the complete thermal destruction of the pyrazole ring and the cleavage of the C-Br bond. To prevent the resulting HBr gas from causing acid rain, the exhaust is passed through an alkaline scrubber (using Sodium Hydroxide or Calcium Hydroxide), which precipitates the bromine out as an inert, solid bromide salt for safe landfill disposal.

Incineration Waste Halogenated Waste Drum Kiln High-Temp Rotary Kiln (>1000°C) Waste->Kiln Injection Gas Combustion Gases (CO2, H2O, HBr) Kiln->Gas Thermal Destruction Scrubber Alkaline Scrubber (NaOH/Ca(OH)2) Gas->Scrubber Acid Gas Routing Exhaust Clean Exhaust (Filtered Air) Scrubber->Exhaust Neutralized Gas Salts Inert Bromide Salts (Solid Waste) Scrubber->Salts Precipitation

Caption: Industrial incineration and alkaline scrubbing pathway for halogenated pyrazole destruction.

References

  • Washington State University EH&S - Halogenated Solvents Safety & Disposal Guidelines. [Link]

  • Hazardous Waste Experts - Guidelines for Solvent Waste Recycling and Disposal. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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